molecular formula C11H22N2O2 B1288538 Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate CAS No. 887587-15-7

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Cat. No.: B1288538
CAS No.: 887587-15-7
M. Wt: 214.3 g/mol
InChI Key: ADWPVFGFNNKQIP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWPVFGFNNKQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609854
Record name tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-15-7
Record name tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. It details the compound's structure, physicochemical properties, a representative synthetic protocol, and its strategic role in the drug discovery pipeline. This guide serves as a critical resource for researchers leveraging substituted pyrrolidine scaffolds for the development of novel therapeutics.

Chemical Identity and Structure

This compound is a disubstituted pyrrolidine derivative. The structure features a pyrrolidine ring where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and an ethylamino substituent is located at the C-3 position. The Boc protecting group allows for selective chemical manipulation at the secondary amine, making this compound a versatile intermediate in multi-step syntheses.

The key chemical identifiers and structural representations are summarized in the table below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 887587-15-7[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
Canonical SMILES CCNC1CCN(C1)C(=O)OC(C)(C)C[1]
InChI InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3[1]
InChIKey ADWPVFGFNNKQIP-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimental data for many specific building blocks are not always published. The properties listed below are computationally predicted and provide valuable estimates for reaction and purification planning.

PropertyPredicted Value
XLogP3 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 41.6 Ų[1]
Complexity 223[1]

Role in Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space.[2][3] this compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its bifunctional nature—a protected primary amine and an available secondary amine—enables its use in fragment-based drug design and lead optimization to build more complex, biologically active molecules.[4] Derivatives are often investigated as kinase inhibitors, antiviral agents, and neurological therapeutics.

The following diagram illustrates the logical workflow of how a building block like this is utilized in a typical drug discovery program.

G cluster_0 Discovery Phase cluster_1 Optimization & Development BuildingBlock tert-butyl 3-(ethylamino) pyrrolidine-1-carboxylate Reaction Scaffold Elaboration (e.g., Amide Coupling, Alkylation) BuildingBlock->Reaction Input Library Compound Library (Diverse Derivatives) Reaction->Library Generates Screening High-Throughput Screening (HTS) Library->Screening Tested in LeadOpt Lead Optimization (SAR Studies) Screening->LeadOpt Identifies Hits Candidate Preclinical Candidate (API) LeadOpt->Candidate Refines to

Figure 1: Role of a chemical building block in drug discovery.

Synthesis and Manufacturing

A prevalent and efficient method for the synthesis of this compound is the reductive amination of a ketone precursor. This common reaction involves the formation of an intermediate imine or enamine from a ketone and an amine, which is then reduced in situ to the desired amine product.

The diagram below outlines this synthetic workflow.

G start tert-butyl 3-oxopyrrolidine-1-carboxylate reaction_step Reductive Amination (One-Pot) start->reaction_step reagent1 Ethylamine (EtNH₂) reagent1->reaction_step reagent2 Reducing Agent (e.g., NaBH(OAc)₃) reagent2->reaction_step product tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate reaction_step->product Yields

References

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 887587-15-7

Synonyms: 3-ETHYLAMINO-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, 1-Boc-3-(ethylamino)pyrrolidine, tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate[1]

Introduction

This compound is a synthetic organic compound featuring a pyrrolidine ring, a versatile scaffold in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and an ethylamino substituent at the 3-position makes it a valuable building block in the synthesis of more complex molecules, particularly for drug discovery and development. Pyrrolidine derivatives are known to be key components in the development of various therapeutic agents, including kinase inhibitors and antiviral drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

PropertyValueSource
CAS Number 887587-15-7[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CCNC1CCN(C1)C(=O)OC(C)(C)C[1]
InChI Key ADWPVFGFNNKQIP-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established chemical transformations. A common and effective method for the synthesis of such secondary amines is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This approach would likely involve the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with ethylamine in the presence of a reducing agent.

Experimental Workflow:

G start Start Materials: - tert-butyl 3-oxopyrrolidine-1-carboxylate - Ethylamine - Reducing Agent (e.g., NaBH(OAc)₃) - Solvent (e.g., Dichloromethane) reaction Reaction Setup: 1. Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate in solvent. 2. Add ethylamine. 3. Stir for a short period to form the imine intermediate. start->reaction reduction Reduction: 1. Add the reducing agent portion-wise to the reaction mixture. 2. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). reaction->reduction workup Work-up: 1. Quench the reaction with an aqueous solution (e.g., saturated NaHCO₃). 2. Separate the organic layer. 3. Extract the aqueous layer with the solvent. reduction->workup purification Purification: 1. Dry the combined organic layers (e.g., over Na₂SO₄). 2. Concentrate the solvent under reduced pressure. 3. Purify the crude product by column chromatography. workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound via reductive amination.

Detailed Hypothetical Protocol:

  • Reaction Setup: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add ethylamine (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture. Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.

Applications in Research and Drug Development

The pyrrolidine core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile template for creating three-dimensional diversity in drug candidates. While specific biological activity for this compound is not widely reported, its structural motifs are present in molecules targeting a range of diseases.

Derivatives of substituted pyrrolidines have been investigated for their potential as:

  • Anticancer Agents: Pyrrolidine-based compounds have been designed and synthesized as potential chemotherapeutic agents for various cancers, including hepatocellular carcinoma.[2]

  • Antiviral Compounds: The pyrrolidine scaffold is a component of several antiviral drugs.

  • Kinase Inhibitors: The structural features of substituted pyrrolidines make them suitable for targeting the ATP-binding sites of various kinases.

Logical Relationship in Drug Discovery:

G start This compound (Building Block) synthesis Chemical Synthesis (e.g., Amide Coupling, Suzuki Coupling) start->synthesis library Library of Pyrrolidine Derivatives synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: The role of this compound as a starting material in a typical drug discovery workflow.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling this type of chemical intermediate include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a dry and cool place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and a thorough review of the relevant safety data.

References

An In-depth Technical Guide to the Physicochemical Properties and Applications of C11H22N2O2 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of compounds with the molecular formula C11H22N2O2. Due to the existence of multiple isomers, this document will focus on the well-characterized and widely utilized building block, 1-Boc-4-(aminomethyl)piperidine , and its relevance in drug discovery and development. This guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and property determination, and an exploration of the signaling pathways targeted by compounds derived from this versatile scaffold.

Physicochemical Properties of 1-Boc-4-(aminomethyl)piperidine

1-Boc-4-(aminomethyl)piperidine is a bifunctional molecule featuring a piperidine ring with a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules.

Table 1: Physical and Chemical Properties of 1-Boc-4-(aminomethyl)piperidine

PropertyValue
Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Appearance Colorless to yellow liquid or low melting solid
Boiling Point 237-238 °C (lit.)
Density 1.013 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.473 (lit.)
Solubility Soluble in chloroform and methanol.

Experimental Protocols

Synthesis of 1-Boc-4-(aminomethyl)piperidine

A common method for the synthesis of 1-Boc-4-(aminomethyl)piperidine involves the Boc-protection of 4-(aminomethyl)piperidine.

Protocol: Boc Protection of 4-(aminomethyl)piperidine

  • Materials: 4-(aminomethyl)piperidine, Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous magnesium sulfate (MgSO4).

  • Procedure:

    • Dissolve 4-(aminomethyl)piperidine in DCM in a round-bottom flask.

    • Add triethylamine to the solution to act as a base.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield pure 1-Boc-4-(aminomethyl)piperidine.

Determination of Physicochemical Properties

The following are general experimental protocols for determining the key physical properties of a liquid organic compound like 1-Boc-4-(aminomethyl)piperidine.

Protocol: Boiling Point Determination (Micro-Boiling Point Method)

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), Bunsen burner or hot plate.

  • Procedure:

    • Fill the Thiele tube with heating oil to the level of the side arm.

    • Attach the small test tube containing a small amount of the liquid sample to the thermometer with a rubber band or wire.

    • Place a capillary tube, sealed end up, into the liquid sample.

    • Suspend the thermometer and attached test tube in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.

    • Gently heat the side arm of the Thiele tube.

    • Observe the capillary tube. A slow, steady stream of bubbles will emerge as the liquid's vapor pressure increases.

    • When a rapid and continuous stream of bubbles emerges, stop heating.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[1]

Protocol: Density Determination

  • Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.

  • Procedure:

    • Carefully clean and dry the pycnometer.

    • Weigh the empty pycnometer on an analytical balance and record the mass (m1).

    • Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

    • Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.

    • Weigh the filled pycnometer and record the mass (m2).

    • The mass of the liquid is m = m2 - m1.

    • The density (ρ) is calculated using the formula ρ = m/V, where V is the known volume of the pycnometer.[2][3]

Protocol: Solubility Determination

  • Apparatus: Small test tubes, vortex mixer (optional).

  • Procedure:

    • Place a small, measured amount of the solute (e.g., 10 mg of 1-Boc-4-(aminomethyl)piperidine) into a test tube.

    • Add a small, measured volume of the solvent (e.g., 1 mL of water, chloroform, or methanol) to the test tube.

    • Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

    • For liquid-liquid solubility, observe whether one or two phases are present after mixing.[4][5]

Applications in Drug Development and Associated Signaling Pathways

1-Boc-4-(aminomethyl)piperidine is a key building block in the synthesis of various therapeutic agents. Its piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands and other biologically active molecules.[6] Below are examples of drug targets and their associated signaling pathways that can be modulated by compounds derived from this scaffold.

G Protein-Coupled Receptor 119 (GPR119) Agonists

GPR119 is a GPCR primarily expressed in pancreatic β-cells and intestinal L-cells, making it a promising target for the treatment of type 2 diabetes. Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[7]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to the activation of the Gαs subunit of the associated G protein. This initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and subsequent potentiation of insulin and GLP-1 secretion.[7][8]

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist GPR119 Agonist Agonist->GPR119 binds Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Secretion Insulin / GLP-1 Secretion PKA->Secretion promotes KSP_Inhibition KSP_Inhibitor KSP Inhibitor KSP Kinesin Spindle Protein (KSP) KSP_Inhibitor->KSP inhibits Spindle Bipolar Spindle Formation KSP->Spindle Mitosis Mitotic Arrest Spindle->Mitosis leads to Bax Bax Activation Mitosis->Bax triggers Apoptosis Apoptosis Caspases Caspase Activation Bax->Caspases leads to Caspases->Apoptosis induces Pim1_Signaling Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate Pim1 Pim-1 Kinase STAT->Pim1 upregulate Downstream Downstream Targets (e.g., Bad, c-Myc) Pim1->Downstream phosphorylate Survival Cell Survival & Proliferation Downstream->Survival promote Aspartic_Protease_Inhibition cluster_active_site Enzyme Active Site Protease Aspartic Acid Protease Products Cleavage Products Protease->Products cleaves No_Cleavage No Cleavage Protease->No_Cleavage Substrate Peptide Substrate Substrate->Protease binds Inhibitor Protease Inhibitor Inhibitor->Protease binds tightly

References

A Comprehensive Technical Guide to tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a well-established privileged structure in pharmaceutical development, known for its ability to confer favorable physicochemical properties and engage with a variety of biological targets.[1][2] This document details the chemical identity, synthesis, and potential applications of this specific pyrrolidine derivative, with a focus on providing practical information for researchers in the field.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[3] It is characterized by a pyrrolidine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and an ethylamino substituent at the 3-position. The Boc group enhances the lipophilicity of the molecule and is a common protecting group in organic synthesis, readily removable under acidic conditions.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
CAS Number 887587-15-7
XLogP3 1.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with ethylamine. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of N-Boc-3-pyrrolidinone.

Materials:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM or DCE is added ethylamine (1.1-1.5 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate. A catalytic amount of acetic acid can be added to promote this step.

  • Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Illustrative Quantitative Data

Table 2: Illustrative Synthesis and Characterization Data for a Related Pyrrolidine Derivative [4]

ParameterValue
Starting Material tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
Reagents 10% Palladium on carbon, Hydrogen
Yield 82%
¹H NMR (CDCl₃) δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H)
Mass Spectrum (m/z) 187 [M+H]⁺

Applications in Drug Discovery

The pyrrolidine scaffold is a key component in a multitude of biologically active compounds. Pyrrolidine-carboxamides, in particular, have been investigated as potent inhibitors of various protein kinases.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5]

The structural features of this compound, including its secondary amine and the stereochemistry of the pyrrolidine ring, make it an attractive building block for the synthesis of kinase inhibitors. The ethylamino group can be further functionalized to introduce pharmacophoric elements that interact with specific residues in the kinase active site.

Diagrams

Synthesis Workflow

G A tert-Butyl 3-oxopyrrolidine-1-carboxylate C Imine/Enamine Intermediate A->C B Ethylamine B->C E This compound C->E D Sodium Triacetoxyborohydride D->E F Workup & Purification E->F

Caption: Reductive amination synthesis of the target compound.

Logical Workflow for Target Identification

G cluster_0 Hypothesis Generation cluster_1 In Silico Screening cluster_2 In Vitro Validation A Target Compound: This compound C Structural Similarity Analysis A->C B Known Kinase Inhibitors with Pyrrolidine Scaffolds B->C D Identify Potential Kinase Targets C->D E Molecular Docking Studies D->E F Prioritize Kinase Targets E->F G Biochemical Kinase Assays F->G H Determine IC50 Values G->H I Confirm Target Engagement H->I

Caption: A logical workflow for identifying kinase targets.

References

The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] The non-planarity of the sp3-hybridized ring allows for efficient exploration of pharmacophore space, a feature highly valued in modern drug discovery.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental frameworks.

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, targeting a wide range of enzymes, receptors, and signaling pathways.[1][5] This versatility has led to their investigation and application in numerous therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[5][6]

Anticancer Activity

A significant number of pyrrolidine derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[7] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes involved in DNA repair and cell cycle regulation to the induction of apoptosis.[8][9] For instance, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer therapy.[3] Similarly, other derivatives function as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA damage repair processes.[3]

Table 1: Anticancer Activity of Substituted Pyrrolidine Derivatives

Compound Class Specific Derivative Cancer Cell Line Activity (IC₅₀) Reference
Polysubstituted Pyrrolidines Compound 3h HCT116 (Colon) 4.1 µM [8]
Compound 3k HCT116 (Colon) 2.9 µM [8]
Compound 3k HL60 (Leukemia) 3.9 µM [8]
Thiophen-containing Pyrrolidines Compound 37e MCF-7 (Breast) 17 µM [3]
Compound 37e HeLa (Cervical) 19 µM [3]
Spirooxindole Pyrrolidines p-bromophenyl derivative (I) Breast Cancer Lines 15.49 ± 0.04 µM [10]

| 5-oxo-pyrrolidine Derivatives | Compound 21 (Bromine-containing) | A549 (Lung) | 51.3% viability |[11] |

Anti-inflammatory and Analgesic Activity

Pyrrolidine derivatives have shown significant potential as anti-inflammatory and analgesic agents.[12] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators in the inflammatory cascade responsible for prostaglandin synthesis.[12][13] By modulating these pathways, these compounds can effectively reduce pain and inflammation. Some derivatives have been designed as multi-target agents, also inhibiting lipoxygenase (LOX) or other inflammatory mediators.[14]

Table 2: Anti-inflammatory Activity of Substituted Pyrrolidine Derivatives

Compound Class Specific Derivative Target Activity Reference
Pyrrolidine-2,5-diones N/A Multi-target Anti-inflammatory [14]
N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives Compound A-1 COX-1/COX-2 Highest anti-inflammatory effect [12]

| | Compound A-4 | COX-1/COX-2 | Highest analgesic effect |[12] |

Antidiabetic Activity

The inhibition of enzymes involved in carbohydrate metabolism is a key strategy for managing type 2 diabetes. Polyhydroxylated pyrrolidines, also known as aza-sugars, are potent inhibitors of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable glucose.[3] Other classes of pyrrolidine derivatives have been developed as highly potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones, thereby helping to regulate blood glucose levels.[6][15]

Table 3: Antidiabetic Activity of Substituted Pyrrolidine Derivatives

Compound Class Specific Derivative Target Activity (IC₅₀) Reference
Pyrrolidine-2-carbonitrile Compound 17a DPP-4 0.017 µM [15]
Rhodanine-spirooxindole Pyrrolidine Compound 42f α-amylase 1.57 ± 0.10 µg/mL [5]
Pyrrolidine Sulfonamides Compound 23d DPP-IV 11.32 ± 1.59 μM [5][6]

| Polyhydroxylated Pyrrolidines | 1,4-dideoxy-1,4-imino-l-arabinitol | α-glucosidase | Potent Inhibitor |[3] |

Antimicrobial and Antiviral Activity

The pyrrolidine scaffold is a key feature in compounds with potent antibacterial, antifungal, and antiviral properties.[5][16][17] These derivatives often act by inhibiting essential microbial enzymes, disrupting cell wall synthesis, or interfering with viral replication processes.[1][9] For example, certain pyrrolidine-2,3-diones have demonstrated the ability to inhibit and eradicate S. aureus biofilms, a significant challenge in treating chronic infections.[18] In the antiviral domain, pyrrolidine-containing drugs like Ombitasvir are used to treat chronic Hepatitis C by inhibiting the NS5A protein, which is essential for viral replication.[19]

Table 4: Antimicrobial and Antiviral Activity of Substituted Pyrrolidine Derivatives

Compound Class Specific Derivative Target Organism/Virus Activity (MIC/MBEC/Target) Reference
Halogenobenzene Pyrrolidines Compound 5 C. albicans 32-64 µg/ml (MIC) [17]
Compound 6 C. albicans 32-64 µg/ml (MIC) [17]
Compound 7 C. albicans 32-64 µg/ml (MIC) [17]
Pyrrolidine-2,3-diones Dimer 30 S. aureus (MSSA) 16 μg mL⁻¹ (MBEC) [18]
Spiro[pyrrolidine-2,2'-adamantanes] N/A Influenza A virus Active [20]

| Pyrrolidine-containing drugs | Ombitasvir | Hepatitis C Virus | NS5A Protein Inhibitor |[19] |

Neuroprotective and CNS Activity

Substituted pyrrolidines have been investigated for a range of effects on the central nervous system (CNS).[3] This includes neuroprotective agents for conditions like ischemic stroke, anticonvulsants, and cognitive enhancers.[21][22][23] The mechanisms often involve the modulation of ion channels, such as sodium channels, or interference with inflammatory pathways in the brain.[21][23] Pyrrolidone derivatives, such as Piracetam, were among the first "nootropic" agents, developed to enhance learning and memory.[22]

Table 5: Neuroprotective and CNS Activity of Substituted Pyrrolidine Derivatives

Compound Class Specific Derivative Indication/Target Activity (ED₅₀ / Effect) Reference
Pyrrolidine-2,5-dione-acetamides Compound 69k Anticonvulsant (MES test) 80.38 mg kg⁻¹ [3]
Pyrrolidine derivatives Compound 5e Ischemic Stroke (Na⁺ channel blocker) Neuroprotective in MCAO model [21]
Pyrrolidone derivatives Levetiracetam Antiepileptic Licensed Drug [22]

| Pyrrolidine dithiocarbamate (PDTC) | N/A | Hypoxia-ischemia | Reduces brain tissue loss |[23] |

Key Mechanisms and Experimental Workflows

The development of potent pyrrolidine derivatives relies on a systematic approach involving synthesis, biological screening, and mechanism-of-action studies. The structure-activity relationship (SAR) is crucial for optimizing lead compounds.

Caption: Structure-Activity Relationship (SAR) of pyrrolidine derivatives.

A typical workflow for evaluating these compounds begins with chemical synthesis, followed by a cascade of in vitro and in vivo assays to determine efficacy and safety.

Drug_Discovery_Workflow Synthesis Chemical Synthesis of Pyrrolidine Library InVitro In Vitro Screening (e.g., MTT, Enzyme Assays) Synthesis->InVitro Test Compounds Hit_ID Hit Identification (Potency & Selectivity) InVitro->Hit_ID Identify Active Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Refine Structure Lead_Opt->Synthesis Synthesize New Analogs InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo Evaluate Efficacy & Safety Preclinical Preclinical Development InVivo->Preclinical Candidate Selection

Caption: A stepwise workflow for the evaluation of pyrrolidine derivatives.

Many pyrrolidine derivatives exert their effects by modulating intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in inflammation and cancer.

MAPK_Pathway Stimulus External Stimulus (e.g., Cytokine, Stress) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Response Cellular Response (Inflammation, Apoptosis) p38->Response Leads to Inhibitor Pyrrolidine Derivative Inhibitor->p38 Inhibits

Caption: Modulation of the p38 MAPK signaling pathway by a pyrrolidine derivative.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.[1]

Protocol 1: Cytotoxicity and Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[1]

  • Materials:

    • Cancer cell line of interest (e.g., HCT116, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test pyrrolidine derivatives dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control (DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: α-Glucosidase and α-Amylase Inhibition Assay

These assays are used to screen for compounds with potential antidiabetic activity by measuring their ability to inhibit carbohydrate-hydrolyzing enzymes.

  • Principle: The inhibitory activity is determined by measuring the amount of product (e.g., p-nitrophenol or glucose) released from the enzymatic reaction in the presence and absence of the inhibitor.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • α-Amylase from porcine pancreas

    • Substrates: p-nitrophenyl-α-D-glucopyranoside (p-NPG) for α-glucosidase, starch solution for α-amylase.

    • Phosphate buffer (pH 6.8)

    • Test pyrrolidine derivatives and a reference inhibitor (e.g., Acarbose)

    • Sodium carbonate (Na₂CO₃) solution to stop the α-glucosidase reaction.

    • Dinitrosalicylic acid (DNS) reagent for the α-amylase assay.

    • 96-well plates and a microplate reader.

  • Procedure (α-Glucosidase): [24]

    • Add 10 µL of α-glucosidase solution (1 U/mL) and various concentrations of the test compound to wells of a 96-well plate. Incubate for 20 minutes at 37°C.[24]

    • Add 125 µL of phosphate buffer.[24]

    • Initiate the reaction by adding 20 µL of 1M p-NPG substrate and incubate for an additional 30 minutes.[24]

    • Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.[24]

    • Measure the absorbance of the yellow p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • Procedure (α-Amylase): [24]

    • Pre-incubate α-amylase (0.5 mg/ml) with various concentrations of the test compound for 10 minutes at 25°C in a buffer containing sodium phosphate and sodium chloride.[24]

    • Add starch solution to initiate the reaction and incubate for 30 minutes.[24]

    • Stop the reaction by adding DNS reagent and heat the mixture in a boiling water bath for 5 minutes.

    • Cool to room temperature, dilute with water, and measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

Substituted pyrrolidine derivatives continue to be an exceptionally fruitful area of research in medicinal chemistry. Their structural versatility allows for fine-tuning of pharmacological properties, leading to the discovery of potent and selective agents against a wide array of diseases.[2][3] The extensive research into their anticancer, anti-inflammatory, antidiabetic, antimicrobial, and neuroprotective activities underscores the immense therapeutic potential of this scaffold.[5][25] Future efforts will likely focus on developing multi-target agents and exploring novel substitution patterns to further enhance efficacy and minimize side effects, solidifying the role of the pyrrolidine core in the future of drug development.[7]

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry and drug discovery.[1] Its prevalence in a vast array of natural products, such as nicotine and hygrine, and its core presence in numerous FDA-approved drugs underscore its profound significance.[2][3][4] The unique structural and physicochemical properties of the pyrrolidine motif provide medicinal chemists with a versatile and powerful tool to enhance biological activity, improve pharmacokinetic profiles, and navigate the complexities of three-dimensional chemical space.[1][5]

This technical guide offers a comprehensive overview of the pivotal role of the pyrrolidine scaffold in contemporary drug design. It delves into its fundamental properties, diverse biological activities supported by quantitative data, detailed synthetic strategies, and the modulation of key signaling pathways.

Core Physicochemical and Structural Advantages

The remarkable success of the pyrrolidine scaffold in drug design is a direct consequence of its inherent properties that make it highly amenable to interacting with biological targets.[1]

  • Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a complex and globular three-dimensional shape.[1][5] This increased three-dimensionality allows for a more comprehensive exploration of the pharmacophore space, leading to enhanced target selectivity and improved pharmacological profiles.[6][7]

  • Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, giving rise to a substantial number of stereoisomers. This stereochemical richness is a critical asset in drug design, as different stereoisomers can exhibit distinct biological activities and binding affinities to enantioselective protein targets.[6][7]

  • Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor. This feature, coupled with the overall polarity of the scaffold, can enhance aqueous solubility and other crucial physicochemical properties of drug candidates.[8]

  • Synthetic Tractability: The pyrrolidine ring can be synthesized through a variety of reliable and stereocontrolled methods, and it serves as a versatile building block for further chemical modifications.[3][9]

Diverse Biological Activities of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been investigated and developed for a wide range of therapeutic applications.

Anticancer Activity

A significant number of pyrrolidine-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, modulation of signaling pathways, and induction of apoptosis.[10][11][12]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Spiro[pyrrolidine-3,3'-oxindoles]MCF-7 (Breast)17 - 28[13]
Spiro[pyrrolidine-3,3'-oxindoles]HeLa (Cervical)19 - 30[13]
Pyrrolidine ChalconesMCF-7 (Breast)25-30 µg/mL[11]
Pyrrolidine ChalconesMDA-MB-468 (Breast)25 µg/mL[11]
Polysubstituted PyrrolidinesHCT116 (Colon)2.9 - 16[1]
Polysubstituted PyrrolidinesHL60 (Leukemia)2.9 - 16[1]
Pyrrolidine-based CXCR4 AntagonistCXCR4 Receptor Binding0.079[14][15]
Copper(II) complexes with pyrrolidineSW480 (Colon)0.99 ± 0.09[15]
Anti-inflammatory Activity

Pyrrolidine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][16]

Table 2: Anti-inflammatory Activity of Selected Pyrrolidine Derivatives

Compound ClassTargetIC50 (µM)Reference
Pyrrolidine-2,5-dione DerivativeCOX-20.98[11]
Pyrrolidine-2,5-dione Derivative5-LOX14.01[16]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1314 µg/mL[13]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-2130 µg/mL[13]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX105 µg/mL[13]
Antidiabetic Activity

The pyrrolidine scaffold is a key component in the design of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), α-amylase, and α-glucosidase, which are important targets in the management of type 2 diabetes.[12][17][18]

Table 3: Antidiabetic Activity of Selected Pyrrolidine Derivatives

Compound ClassTargetIC50 (µM)Reference
Pyrrolidine Sulfonamide DerivativeDPP-IV11.32 ± 1.59[17]
Prolyl-fluoropyrrolidine DerivativeDPP-IV0.43[19]
Rhodanine-fused spiro[pyrrolidine-2,3'-oxindole]α-amylase1.49 ± 0.10[2]
N-Boc Proline Amide (4-methoxy analogue)α-amylase26.24 µg/mL[12]
N-Boc Proline Amide (4-methoxy analogue)α-glucosidase18.04 µg/mL[12]
Central Nervous System (CNS) Activity

The unique three-dimensional structure of the pyrrolidine ring makes it an attractive scaffold for the development of drugs targeting the central nervous system, including treatments for neurodegenerative diseases and ischemic stroke.[20][21]

Table 4: CNS-related Activity of Selected Pyrrolidine Derivatives

Compound ClassTarget/ModelActivityReference
Pyrrolidine Derivative (5e)Neuronal Na+ channelsPotent Blocker[20]
Pyrrolidine Derivative (5e)Rat transient MCAO modelNeuroprotective[20]

Key Signaling Pathways Modulated by Pyrrolidine Derivatives

The diverse biological effects of pyrrolidine-containing compounds are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

HDAC2 Signaling Pathway in Cancer

Histone deacetylase 2 (HDAC2) is a class I HDAC that is frequently overexpressed in various cancers and plays a crucial role in tumorigenesis by regulating gene expression, cell proliferation, and apoptosis.[22][23][24] Certain spiro[pyrrolidine-3,3'-oxindole] derivatives have been identified as inhibitors of HDAC2, suggesting a potential mechanism for their anticancer activity.[7]

HDAC2_Signaling_Pathway cluster_0 Cellular Processes cluster_1 Signaling Cascade Proliferation Cell Proliferation Apoptosis Apoptosis Metastasis Metastasis HDAC2 HDAC2 Acetylated_Histones Acetylated Histones HDAC2->Acetylated_Histones Deacetylation Chromatin Condensed Chromatin Acetylated_Histones->Chromatin Leads to Gene_Expression Altered Gene Expression (e.g., p21, Bax) Chromatin->Gene_Expression Results in Gene_Expression->Proliferation Promotes Gene_Expression->Apoptosis Inhibits Gene_Expression->Metastasis Promotes Pyrrolidine_Inhibitor Spiro[pyrrolidine-3,3'-oxindole] Pyrrolidine_Inhibitor->HDAC2 Inhibits

HDAC2 signaling pathway and its inhibition.
CXCR4 Signaling Pathway in Cancer Metastasis

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in cancer metastasis by promoting cell migration, invasion, and survival.[6][10][25][26] Pyrrolidine-based molecules have been developed as potent antagonists of the CXCR4 receptor, thereby inhibiting cancer cell metastasis.[14][15]

CXCR4_Signaling_Pathway cluster_0 Cellular Response cluster_1 CXCR4 Signaling Migration Cell Migration Metastasis Metastasis Migration->Metastasis Invasion Invasion Invasion->Metastasis Survival Cell Survival Survival->Metastasis CXCL12 CXCL12 Ligand CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds to G_Protein G-protein Activation CXCR4->G_Protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Initiates Downstream->Migration Downstream->Invasion Downstream->Survival Pyrrolidine_Antagonist Pyrrolidine-based Antagonist Pyrrolidine_Antagonist->CXCR4 Blocks

CXCR4 signaling pathway in cancer metastasis.

Synthetic Strategies and Experimental Workflows

The synthesis of pyrrolidine scaffolds can be achieved through various methodologies, with 1,3-dipolar cycloaddition and multicomponent reactions being particularly prominent for their efficiency and ability to generate molecular complexity.

Experimental Workflow: Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via 1,3-Dipolar Cycloaddition

This workflow illustrates a common strategy for synthesizing spiro[pyrrolidine-3,3'-oxindole] derivatives, which often exhibit potent anticancer activity.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification cluster_analysis Characterization Isatin Isatin Derivative Mixing Mix Reactants in Solvent Isatin->Mixing Amino_Acid Sarcosine or Proline Amino_Acid->Mixing Dipolarophile Alkene Dipolarophile Dipolarophile->Mixing Heating Heat under Reflux Mixing->Heating Monitoring Monitor Reaction by TLC Heating->Monitoring Evaporation Solvent Evaporation Monitoring->Evaporation Reaction Complete Extraction Extraction with Organic Solvent Evaporation->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Final_Product Pure Spiro[pyrrolidine-3,3'-oxindole] NMR->Final_Product MS->Final_Product

Workflow for spiro[pyrrolidine-3,3'-oxindole] synthesis.

Detailed Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via 1,3-Dipolar Cycloaddition

Objective: To synthesize a library of spiro[pyrrolidine-3,3'-oxindole] derivatives for biological evaluation.

Materials:

  • Substituted isatins

  • Sarcosine or L-proline

  • Substituted (E)-3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones (dipolarophiles)

  • Methanol (solvent)

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • A mixture of isatin (1 mmol), sarcosine or L-proline (1 mmol), and the appropriate dipolarophile (1 mmol) is taken in methanol (20 mL).

  • The reaction mixture is refluxed for 3-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure spiro[pyrrolidine-3,3'-oxindole] derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity and Antiproliferative Activity: MTT Assay

Objective: To determine the cytotoxic effect of pyrrolidine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Pyrrolidine test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control (DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The pyrrolidine scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of new therapeutic agents. Its structural and stereochemical diversity allows for the generation of compounds with a wide array of biological activities, addressing a multitude of unmet medical needs. This technical guide has provided a comprehensive overview of the significant pharmacological potential of pyrrolidine derivatives, supported by quantitative data and detailed experimental protocols. The continued exploration of this versatile heterocyclic core, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly lead to the development of novel and effective medicines in the future.

References

Preliminary Biological Screening of Novel Pyrrolidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prominent scaffold in medicinal chemistry and drug discovery. Its prevalence in natural products, such as nicotine and scalusamides, highlights its biological significance.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space, a crucial attribute for designing novel therapeutics with high target selectivity.[2] This guide provides a comprehensive overview of the preliminary biological screening process for novel pyrrolidine compounds, detailing common experimental protocols, data presentation strategies, and critical workflows.

In Silico Screening: The Virtual First Step

Before synthesis and in vitro testing, computational methods are invaluable for prioritizing candidate molecules. In silico screening, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, predicts the biological activity and binding affinity of compounds against specific targets.[3][4][5] This virtual screening helps to identify derivatives with a higher probability of success, thereby optimizing resources.[3][6] Molecular docking simulates the interaction between a ligand (the pyrrolidine compound) and a protein target, estimating the binding energy and identifying key interactions like hydrogen bonds and hydrophobic contacts.[7][8][9]

in_silico_workflow cluster_0 In Silico Screening Workflow Target Target Identification (e.g., Enzyme, Receptor) Docking Molecular Docking Simulation Target->Docking Library Virtual Library of Novel Pyrrolidine Compounds Library->Docking Scoring Binding Affinity Scoring & Analysis Docking->Scoring QSAR QSAR Model (Optional) Scoring->QSAR Selection Candidate Selection for Synthesis Scoring->Selection QSAR->Selection

Caption: General workflow for in silico screening of pyrrolidine compounds.

In Vitro Biological Screening

Following computational analysis, promising candidates are synthesized and subjected to a battery of in vitro assays to determine their biological activity.

Cytotoxicity Assays

A fundamental first step in drug discovery is to evaluate the cytotoxic potential of novel compounds.[10][11] These assays measure the degree to which a compound is toxic to cells, providing a therapeutic index when compared to its efficacy.[12] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.[10][11]

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)[11]
PYR-001MCF-7MTT4815.2 ± 1.8
PYR-001A549MTT4822.5 ± 2.1
PYR-002MCF-7SRB488.4 ± 0.9
PYR-002A549SRB4812.1 ± 1.3
DoxorubicinMCF-7MTT481.2 ± 0.3

Data are hypothetical and presented as mean ± standard deviation.

cytotoxicity_workflow cluster_1 Cytotoxicity Assay Workflow start Culture & Seed Cancer Cell Lines (96-well plates) prep Prepare Serial Dilutions of Pyrrolidine Compound start->prep treat Treat Cells with Compound Dilutions prep->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Perform Assay (e.g., MTT, SRB) incubate->assay measure Measure Absorbance (Microplate Reader) assay->measure analyze Calculate % Cell Viability & Determine IC50 Value measure->analyze

Caption: General workflow for in vitro cytotoxicity testing.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The Sulforhodamine B (SRB) assay is a colorimetric test that estimates cell number by staining total cellular protein.[10]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[10]

  • Washing: Wash the plates five times with water to remove TCA and excess medium. Allow the plates to air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes involved in disease pathways.[13] Enzyme inhibition assays are crucial for identifying how novel compounds modulate enzyme activity.[14][15] These assays determine a compound's potency (IC50 or Ki) and its mechanism of inhibition (e.g., competitive, non-competitive).[13] Pyrrolidine derivatives have been investigated as inhibitors of various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV), Acetylcholinesterase (AChE), and Carbonic Anhydrases (hCA).[3][16][17]

enzyme_inhibition_mechanisms cluster_comp cluster_noncomp A Competitive Inhibition B Non-Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + Substrate EI1 Enzyme-Inhibitor Complex E1->EI1 + Inhibitor S1 Substrate I1 Inhibitor E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + Substrate S2 Substrate I2 Inhibitor ESI2 Enzyme-Substrate-Inhibitor Complex (Inactive) ES2->ESI2 + Inhibitor

Caption: Mechanisms of competitive vs. non-competitive enzyme inhibition.

Compound IDTarget EnzymeInhibition Constant (Ki) in nM[16]
6bhCA II75.79 ± 2.83
6bAChE43.17 ± 10.44
AcetazolamidehCA II299.33 ± 45.44
TacrineAChE103.47 ± 11.54

Data are presented as mean ± standard deviation.

  • Reagent Preparation: Prepare buffer solution, substrate solution, enzyme solution, and various concentrations of the pyrrolidine inhibitor.

  • Assay Setup: In a 96-well plate, add the buffer, inhibitor solution, and enzyme solution. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence) with a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve. Further kinetic studies can be performed to determine the Ki and the mechanism of inhibition.[13]

Antimicrobial Screening

The search for new antimicrobial agents is a global priority. Pyrrolidine derivatives have shown promise as antibacterial and antifungal agents.[18][19][20] Preliminary screening typically involves assessing the ability of compounds to inhibit the growth of various pathogenic microorganisms.

Compound IDGram-Positive (S. aureus)Gram-Negative (E. coli)Fungal (C. albicans)
Zone of Inhibition (mm)MIC (µg/mL)[21]MIC (µg/mL)[21]
PYR-00314.0 ± 2.010300
PYR-0049.0 ± 0.690>500
Ampicillin22.0 ± 1.55N/A
Tetracycline25.0 ± 2.02N/A

Data are hypothetical and presented as mean ± standard deviation. MIC = Minimum Inhibitory Concentration.

This method provides a qualitative assessment of antimicrobial activity.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Uniformly spread a standardized suspension of the test microorganism over the agar surface.

  • Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the wells. Include a solvent control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[22]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[21][22]

Antioxidant Activity Assays

Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key therapeutic strategy.[23] Several pyrrolidine derivatives have been evaluated for their antioxidant potential.[16] Assays like the DPPH and ABTS tests measure the radical scavenging ability of compounds.[23][24]

Compound IDDPPH Scavenging Activity (% at 100 µg/mL)IC50 (µg/mL)
6a72.30[16]45.8
6b58.1082.3
Ascorbic Acid95.608.5

Data are hypothetical and based on reported activities.

dpph_assay cluster_dpph DPPH Radical Scavenging Assay Principle DPPH_Radical DPPH• (Stable Free Radical) [Purple] DPPH_Neutral DPPH-H (Neutralized) [Yellow] DPPH_Radical->DPPH_Neutral + Antioxidant (H) Antioxidant Pyrrolidine Compound (H-Donor) Antioxidant_Radical Compound• (Oxidized) Antioxidant->Antioxidant_Radical - H

Caption: Principle of the DPPH antioxidant assay.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate or test tubes, mix the DPPH solution with the test compound solutions.

  • Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The purple color of the DPPH radical fades to yellow in the presence of an antioxidant.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration required to scavenge 50% of DPPH radicals, can then be determined.[25]

Conclusion

The preliminary biological screening of novel pyrrolidine compounds is a multi-tiered process that begins with in silico predictions and progresses through a series of robust in vitro assays. A systematic approach involving cytotoxicity, enzyme inhibition, antimicrobial, and antioxidant screening provides a comprehensive initial profile of a compound's therapeutic potential and liabilities. The detailed protocols and data presentation formats outlined in this guide offer a framework for researchers to efficiently evaluate new chemical entities, paving the way for the identification of promising lead candidates for further drug development.

References

The Stereochemical Landscape of 3-Substituted Pyrrolidines: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Substitution at the 3-position of the pyrrolidine ring introduces a key stereocenter that profoundly influences the molecule's three-dimensional shape, and consequently its biological activity. Understanding and controlling the stereochemistry of 3-substituted pyrrolidines is therefore of paramount importance for the design and development of novel therapeutics. This technical guide provides an in-depth analysis of the stereochemical aspects of 3-substituted pyrrolidines, including stereoselective synthetic methodologies, conformational analysis, and the impact of stereochemistry on pharmacological activity.

Stereoselective Synthesis of 3-Substituted Pyrrolidines

The precise control of stereochemistry during the synthesis of 3-substituted pyrrolidines is a critical challenge. A number of powerful stereoselective methods have been developed to address this, broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Synthesis

Diastereoselective strategies aim to control the relative stereochemistry between the substituent at the 3-position and other stereocenters in the molecule.

Multicomponent reactions (MCRs) offer an efficient route to complex pyrrolidine structures in a single step. A notable example is the diastereoselective synthesis of highly substituted pyrrolidines from optically active phenyldihydrofuran, N-tosyl imino esters, and various nucleophiles.[4] These reactions can construct up to three contiguous stereogenic centers with high diastereoselectivity.[4]

Table 1: Diastereoselective Multicomponent Synthesis of 3-Substituted Pyrrolidines [4]

EntryNucleophileProductYield (%)Diastereomeric Ratio (dr)
1Allyltrimethylsilane3a72>99:1
2Allyltributylstannane3a75>99:1
3Triethylsilane3b6590:10
4Tributyltinhydride3b5885:15
5Enolsilane 6a3c63>99:1
6tert-Butyl enol ether 6b3d85>99:1

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the construction of the pyrrolidine ring. The use of chiral N-tert-butanesulfinylazadienes as the 1,3-dipole allows for a highly diastereoselective synthesis of densely substituted pyrrolidines.[5] The stereochemistry of the final product is directed by the chiral sulfinyl group.[5]

Table 2: Diastereoselective [3+2] Cycloaddition for the Synthesis of 3-Substituted Pyrrolidines [5]

EntryImine Substituent (R¹)Imino Ester Substituent (R²)ProductYield (%)Diastereomeric Ratio (dr)
1Ph4-MeOC₆H₄3aa83>95:5
2Ph4-FC₆H₄3ab75>95:5
34-ClC₆H₄Ph3ca70>95:5
42-ThienylPh3da65>95:5
5MePh3ea80>95:5
Enantioselective Synthesis

Enantioselective methods establish the absolute stereochemistry at the 3-position. Organocatalysis has emerged as a particularly powerful tool for the asymmetric synthesis of 3-substituted pyrrolidines.

The Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral secondary amines, is a well-established method for the enantioselective synthesis of functionalized pyrrolidines.[6] The catalyst, often a derivative of proline, forms a chiral enamine intermediate that directs the stereochemical outcome of the reaction.

Table 3: Enantioselective Organocatalytic Michael Addition for the Synthesis of Pyrrolidine Precursors [6]

EntryAldehydeNitroolefinCatalystAdditiveYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Propanaltrans-β-NitrostyreneOC4Acetic Acid95>95:598
23-Phenylpropanaltrans-β-NitrostyreneOC4Acetic Acid98>95:599
3Butanal1-NitrocyclohexeneOC4Benzoic Acid8590:1095
4Propanal2-NitropropeneOC11Acetic Acid7888:1292

Experimental Protocols

General Protocol for Organocatalytic Asymmetric Michael Addition[7]
  • To a dry reaction vial equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, 10 mol%).

  • Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equivalent).

  • Add the Michael donor (e.g., cyclohexanone, 10 equivalents).

  • Optionally, add a co-catalyst (e.g., benzoic acid, 10 mol%).

  • The reaction can be performed neat or in a minimal amount of a suitable solvent (e.g., toluene, 0.5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • The yield of the purified product is determined.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

  • The enantiomeric excess is determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Experimental Protocol for the Diastereoselective Multicomponent Synthesis of a 3-Substituted Pyrrolidine[4]
  • A solution of optically active (S)-2-phenyl-2,3-dihydrofuran (1.2 equiv) and ethyl N-tosyl-α-iminoacetate (1.0 equiv) in dichloromethane is cooled to -78 °C.

  • Titanium tetrachloride (1.2 equiv, 1 M solution in CH₂Cl₂) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Allyltrimethylsilane (3.0 equiv) is then added.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the desired 3-substituted pyrrolidine derivative.

Conformational Analysis of 3-Substituted Pyrrolidines

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two principal puckered conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). A substituent at the 3-position can occupy either a pseudo-axial or a pseudo-equatorial position, significantly influencing the conformational preference of the ring.

The nature and stereochemistry of the 3-substituent play a crucial role in determining the dominant ring pucker. For instance, in 3-fluoropyrrolidines, a stereoelectronic gauche effect between the fluorine atom and the ring nitrogen stabilizes a Cγ-exo conformation.[7][8] This preference can be modulated by other steric interactions within the molecule.[7] Computational studies and NMR spectroscopic analysis, including the measurement of ¹⁹F-¹H scalar couplings and heteronuclear NOEs, are powerful tools for elucidating the conformational landscape of these molecules in solution.[7][8]

The 3-fluoropyrrolidinium cation has been shown through quantum-chemical calculations and infrared spectroscopy to exist in a single conformation with the C-F bond in a pseudo-axial orientation.[9] This is attributed to a strong attractive electrostatic interaction.[9]

G Conformational Equilibrium of a 3-Substituted Pyrrolidine cluster_0 Cγ-endo (Envelope) cluster_1 Twist Conformation cluster_2 Cγ-exo (Envelope) a N H | C-C(Rax)-C  /  C-C b N H | C-C(Req)-C /   C---C a->b c N H | C-C(Req)-C  /  C-C b->c caption Fig. 1: Conformational equilibrium in 3-substituted pyrrolidines.

Caption: Conformational equilibrium in 3-substituted pyrrolidines.

Impact on Drug Development

The stereochemistry of 3-substituted pyrrolidines has a profound impact on their pharmacological properties. The specific spatial arrangement of the substituent at the 3-position dictates how the molecule interacts with its biological target, such as a G protein-coupled receptor (GPCR) or an enzyme.[10] This can lead to significant differences in binding affinity, efficacy, and selectivity between stereoisomers.

For example, 1-propyl-3-aryl pyrrolidines are potent and selective ligands for serotonin and dopamine receptors, and their activity is highly dependent on the stereochemistry at the 3-position.[11] Structure-activity relationship (SAR) studies of various classes of 3-substituted pyrrolidines have demonstrated that even subtle changes in the nature and orientation of the 3-substituent can dramatically alter the biological activity profile.

G Stereochemistry-Activity Relationship cluster_0 3-Substituted Pyrrolidine Scaffold cluster_1 Stereochemical Factors cluster_2 Pharmacological Properties Scaffold Pyrrolidine Ring + 3-Substituent Stereocenter Absolute Configuration (R/S) at C3 Scaffold->Stereocenter Conformation Ring Pucker (endo/exo) Stereocenter->Conformation Substituent Substituent Orientation (pseudo-axial/equatorial) Conformation->Substituent Binding Binding Affinity & Selectivity Substituent->Binding Efficacy Agonism / Antagonism Binding->Efficacy ADME ADME Properties Efficacy->ADME caption Fig. 2: Influence of stereochemistry on pharmacological properties.

Caption: Influence of stereochemistry on pharmacological properties.

Conclusion

The stereochemistry of 3-substituted pyrrolidines is a critical determinant of their chemical and biological properties. The development of sophisticated stereoselective synthetic methods has provided access to a wide range of enantiomerically pure and diastereomerically defined 3-substituted pyrrolidines. A thorough understanding of the conformational preferences of the pyrrolidine ring, influenced by the nature of the 3-substituent, is essential for rational drug design. As the demand for novel and highly specific therapeutics continues to grow, the ability to precisely control and understand the stereochemistry of 3-substituted pyrrolidines will remain a key enabler of innovation in drug discovery and development.

References

Potential Therapeutic Targets for Pyrrolidine-Based Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of established and emerging therapeutic targets for pyrrolidine-based molecules. It delves into the quantitative data of inhibitor interactions, detailed experimental protocols for target validation, and the intricate signaling pathways involved. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in numerous natural products and FDA-approved drugs, valued for its ability to explore three-dimensional chemical space and establish key interactions with biological targets.[1]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV), a serine protease, is a well-established therapeutic target for the management of type 2 diabetes.[2] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion and suppressing glucagon release. Pyrrolidine-based molecules, particularly cyanopyrrolidines, have been successfully developed as potent and selective DPP-IV inhibitors.[2]

Quantitative Data: Pyrrolidine-Based DPP-IV Inhibitors
Compound ClassExample CompoundTargetAssay TypeIC50 / KiReference
CyanopyrrolidinesVildagliptinDPP-IVIn vitro enzyme assayIC50: 11.32 ± 1.59 μM[3]
CyanopyrrolidinesSaxagliptinDPP-IVIn vitro enzyme assayData not specified[2]
Pyrrolidine AmidesVarious derivativesDPP-IVQSAR analysisR train2 = 0.867[4]
cis-2,5-dicyanopyrrolidine1cDPP-IVIn vitro enzyme assayTime-dependent inhibition[5]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of pyrrolidine-based compounds against DPP-IV.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-p-nitroanilide (G-pNA) substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (pyrrolidine derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Tris-HCl buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (buffer with DMSO).

  • Add 25 µL of the human recombinant DPP-IV enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the G-pNA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.

  • The rate of p-nitroaniline formation is proportional to the DPP-IV activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Signaling Pathway: DPP-IV in Glucose Homeostasis

DPP_IV_Pathway cluster_pancreas Pancreatic Response cluster_glucose Glucose Regulation Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Ingestion->Incretins stimulates Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-IV Incretins->DPP4 substrate for Insulin Insulin Secretion Pancreas->Insulin increases Glucagon Glucagon Secretion Pancreas->Glucagon decreases Glucose_Uptake Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake promotes Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins degrades Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inhibitor Pyrrolidine-based Inhibitor Inhibitor->DPP4 inhibits

Caption: DPP-IV signaling in glucose homeostasis and the action of inhibitors.

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Pyrrolidine-containing molecules, designed to mimic the structure of proline, a natural ACE substrate, are effective ACE inhibitors used in the treatment of hypertension.[6][7]

Quantitative Data: Pyrrolidine-Based ACE Inhibitors
Compound ClassExample CompoundTargetAssay TypeActivityReference
Propanoyl-pyrrolidineCaptoprilACEIn vivo hypotensive assayHigh activity[7]
Propanoyl-pyrrolidineCompound VIeACEIn vivo hypotensive assayHigher activity than Captopril[7]
Dicarboxylate-containingEnalaprilACEClinical UseAntihypertensive[8]
Phosphonate-containingFosinoprilACEClinical UseAntihypertensive[8]
Experimental Protocol: ACE Inhibition Assay

This protocol describes a fluorometric method for screening ACE inhibitors.

Objective: To determine the inhibitory effect of pyrrolidine derivatives on ACE activity.

Materials:

  • ACE Inhibitor Screening Kit (e.g., from Abcam or Assay Genie)[3][9]

  • Recombinant human ACE

  • Fluorogenic ACE substrate (e.g., Abz-based peptide)

  • Assay buffer

  • Test compounds (pyrrolidine derivatives) in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the provided assay buffer.

  • Prepare the ACE enzyme working solution according to the kit's instructions.

  • In a 96-well black plate, add the diluted test compounds or a vehicle control.

  • For the inhibitor control, add a known ACE inhibitor like Captopril.

  • Add the ACE enzyme working solution to all wells except the background control wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare the ACE substrate mix as per the kit's protocol.

  • Initiate the reaction by adding the substrate mix to all wells.

  • Measure the fluorescence (e.g., Ex/Em = 330/430 nm) in a kinetic mode for 60-120 minutes at 37°C.[3]

  • The rate of increase in fluorescence is proportional to ACE activity.

  • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathway: Renin-Angiotensin System (RAS) and ACE Inhibition

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleaves Renin Renin AngII Angiotensin II AngI->AngII converts ACE ACE Inactive_Bradykinin Inactive Peptides ACE->Inactive_Bradykinin degrades AT1R AT1 Receptor AngII->AT1R activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure ACE_Inhibitor Pyrrolidine-based ACE Inhibitor ACE_Inhibitor->ACE inhibits Bradykinin Bradykinin Bradykinin->ACE substrate for Vasodilation Vasodilation Bradykinin->Vasodilation promotes

Caption: The Renin-Angiotensin System and the dual action of ACE inhibitors.

KRAS G12C Covalent Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) with a G12C mutation is a key driver in several cancers. The mutated cysteine residue provides a unique target for covalent inhibitors. Pyrrolidine-containing molecules have been designed to irreversibly bind to this cysteine, locking KRAS G12C in its inactive GDP-bound state and inhibiting downstream oncogenic signaling.[10]

Quantitative Data: Pyrrolidine-Based KRAS G12C Inhibitors
Compound ClassExample CompoundTargetAssay TypeIC50Reference
Pyrrolo[2,3-d]pyrimidineCompound 50KRAS/SOS1In vitro inhibitory assay0.21 μM[11]
Not SpecifiedSotorasib (AMG 510)KRAS G12CCellular Assay (NCI-H358)0.007 µM[12]
Not SpecifiedAdagrasib (MRTX849)KRAS G12CCellular Assay (MIA PaCa-2)0.009 µM[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of a compound to its target protein within a cellular environment.

Objective: To demonstrate target engagement of a pyrrolidine-based inhibitor with KRAS G12C in intact cells.

Materials:

  • Cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358)

  • Complete cell culture medium

  • Test compound (pyrrolidine derivative) in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting reagents and equipment

  • Anti-KRAS G12C antibody

Procedure:

  • Culture KRAS G12C mutant cells to 80-90% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble KRAS G12C in the supernatant by Western blotting using a specific antibody.

  • A successful inhibitor will stabilize the KRAS G12C protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.

  • Plot the band intensity against temperature to visualize the thermal shift.[5][14][15][16]

Signaling Pathway: KRAS G12C and Covalent Inhibition

KRAS_G12C_Pathway cluster_activation KRAS Activation Cycle cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GAP-mediated hydrolysis RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway KRAS_GTP->PI3K_AKT activates GAP GAP Proliferation Cell Proliferation, Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Covalent Pyrrolidine Inhibitor Inhibitor->KRAS_GDP covalently binds and locks in inactive state

Caption: KRAS G12C signaling cascade and the mechanism of covalent inhibition.

Hepatitis C Virus (HCV) NS5A Inhibition

The nonstructural protein 5A (NS5A) is a crucial component of the HCV replication complex, playing a vital role in viral RNA replication and virion assembly.[2] Pyrrolidine-based compounds have been developed as highly potent NS5A inhibitors, forming a cornerstone of modern direct-acting antiviral therapies for HCV.[17]

Quantitative Data: Pyrrolidine-Based NS5A Inhibitors
Compound ClassExample CompoundTargetAssay TypeEC50Reference
Thiazole derivativeCompound 57HCV NS5AReplicon assay4.6 nM[18]
Benzimidazole-pyrrolidinePibrentasvir (ABT-530)HCV NS5A (Genotypes 1-6)Replicon assayPotent inhibition[17][19]
Imidazole-daclatasvir analogDaclatasvirHCV NS5AReplicon assaypM range[20]
Experimental Protocol: HCV Replicon Assay

This cell-based assay is used to determine the antiviral activity of compounds against HCV replication.

Objective: To measure the half-maximal effective concentration (EC50) of pyrrolidine derivatives against HCV replicons.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)

  • Complete cell culture medium (DMEM with FBS, non-essential amino acids, and G418)

  • Test compounds (pyrrolidine derivatives) in DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium and add the medium containing the diluted compounds or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Remove the medium and lyse the cells.

  • Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • The luciferase activity is proportional to the level of HCV RNA replication.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Logical Relationship: NS5A in HCV Replication

HCV_NS5A_Replication cluster_replication HCV Life Cycle Stages HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex template for NS_Proteins Non-structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins proteolytic processing NS_Proteins->Replication_Complex form Virion_Assembly Virion Assembly NS_Proteins->Virion_Assembly participate in RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication mediates RNA_Replication->Virion_Assembly provides genomes for New_Virions New HCV Virions Virion_Assembly->New_Virions produces NS5A_Inhibitor Pyrrolidine-based NS5A Inhibitor NS5A_Inhibitor->Replication_Complex disrupts formation and function NS5A_Inhibitor->Virion_Assembly inhibits

Caption: The role of NS5A in the HCV replication cycle and its inhibition.

Janus Kinase (JAK) Inhibition

Janus kinases (JAKs) are a family of intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. Pyrrolidine-containing scaffolds have been explored for the development of potent and selective JAK inhibitors.

Quantitative Data: Pyrrolidine-Based JAK Inhibitors
Compound ClassExample CompoundTargetAssay TypeIC50Reference
PyrrolopyridazineNot specifiedJAK1/JAK3Biochemical assayHigh potency[12]
4-aryl-2-aminoalkylpyrimidineCompound 10dJAK2In vitro kinase assayPotent[7]
Not specifiedAZD1480JAK-mutated ALLIn vivo efficacyModest single-agent efficacy[21]
Experimental Protocol: In Vitro JAK Kinase Assay

This protocol describes a method to assess the inhibitory activity of compounds against a specific JAK family member.

Objective: To determine the IC50 of pyrrolidine derivatives against a JAK kinase.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK2)

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (pyrrolidine derivatives) in DMSO

  • Stop buffer (containing EDTA)

  • Detection reagents (e.g., phospho-tyrosine antibody, streptavidin-coated plates, and a suitable detection system like HTRF or AlphaScreen)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add a small volume of the diluted compounds or vehicle control to the wells of a 384-well plate.

  • Add the JAK enzyme and biotinylated peptide substrate solution to each well.

  • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the stop buffer.

  • Add the detection reagents according to the manufacturer's instructions.

  • Incubate to allow for signal development.

  • Read the plate on a suitable plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.[22][23][24]

Signaling Pathway: JAK-STAT Pathway and Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds to JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) Receptor->STAT_inactive recruits JAK->Receptor phosphorylates JAK->STAT_inactive phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates JAK_Inhibitor Pyrrolidine-based JAK Inhibitor JAK_Inhibitor->JAK inhibits kinase activity

Caption: The JAK-STAT signaling pathway and its inhibition by pyrrolidine-based molecules.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when dysregulated, can drive the progression of various cancers, particularly hepatocellular carcinoma.[11] The development of selective FGFR4 inhibitors is an active area of research, with pyrrolidine-containing structures showing promise.

Quantitative Data: Pyrrolidine-Based FGFR4 Inhibitors
Compound ClassExample CompoundTargetAssay TypeIC50Reference
Not SpecifiedBLU-9931FGFR4Biochemical Kinase Assay3 nM[11]
Not SpecifiedBLU-9931FGFR1Biochemical Kinase Assay~891 nM[11]
Not SpecifiedBLU-9931FGFR2Biochemical Kinase Assay~552 nM[11]
Not SpecifiedBLU-9931FGFR3Biochemical Kinase Assay~150 nM[11]
Experimental Protocol: In Vitro FGFR4 Kinase Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to measure the activity of FGFR4 and the potency of its inhibitors.

Objective: To determine the IC50 of pyrrolidine derivatives against FGFR4 kinase activity.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(E,Y)₄ substrate

  • ATP

  • Kinase buffer

  • Test compounds (pyrrolidine derivatives) in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the diluted compounds or vehicle control to the wells of a 384-well plate.

  • Add a solution containing the FGFR4 enzyme and substrate in kinase buffer to each well.

  • Initiate the reaction by adding ATP. The final ATP concentration should be near the Km for FGFR4.

  • Incubate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.[25][26]

Signaling Pathway: FGFR4 in Cancer

FGFR4_Pathway cluster_activation Receptor Activation cluster_downstream Downstream Signaling Cascades FGF19 FGF19 FGFR4_KLB FGFR4/β-Klotho Complex FGF19->FGFR4_KLB binds to pFGFR4 p-FGFR4 (Dimer) FGFR4_KLB->pFGFR4 dimerization and autophosphorylation FRS2 FRS2 pFGFR4->FRS2 phosphorylates PI3K_AKT PI3K-AKT Pathway pFGFR4->PI3K_AKT activates STAT STAT Pathway pFGFR4->STAT activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS recruits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK activates Cell_Growth Cell Growth, Proliferation, Survival RAS_RAF_MEK_ERK->Cell_Growth PI3K_AKT->Cell_Growth STAT->Cell_Growth FGFR4_Inhibitor Pyrrolidine-based FGFR4 Inhibitor FGFR4_Inhibitor->pFGFR4 inhibits kinase activity AChE_Workflow cluster_synapse Cholinergic Synapse ACh_Release Acetylcholine (ACh) Released into Synaptic Cleft ACh_Receptor ACh Receptor Binding ACh_Release->ACh_Receptor leads to AChE Acetylcholinesterase (AChE) ACh_Release->AChE substrate for Signal_Transduction Signal Transduction (Muscle Contraction) ACh_Receptor->Signal_Transduction Hydrolysis ACh Hydrolysis AChE->Hydrolysis catalyzes Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate produces Signal_Termination Signal Termination Choline_Acetate->Signal_Termination results in AChE_Inhibitor Pyrrolidine-based AChE Inhibitor AChE_Inhibitor->AChE inhibits CA_Function cluster_reaction Catalytic Reaction cluster_roles Physiological Roles CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H₂CO₃ CA->H2CO3 catalyzes reversible hydration HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H rapidly dissociates pH_Regulation pH Regulation HCO3_H->pH_Regulation Fluid_Balance Fluid Balance HCO3_H->Fluid_Balance Respiration Respiration (CO₂ Transport) HCO3_H->Respiration Physiological_Processes Various Physiological Processes pH_Regulation->Physiological_Processes Fluid_Balance->Physiological_Processes Respiration->Physiological_Processes CA_Inhibitor Pyrrolidine-based CA Inhibitor CA_Inhibitor->CA inhibits

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Boc-Protected Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for Boc-protected pyrrolidines, a class of chemical building blocks integral to the fields of pharmaceutical and chemical research. Due to their varied applications and inherent reactivity, a thorough understanding of their hazard profile and proper handling procedures is paramount to ensure laboratory safety and experimental integrity. This document outlines the key safety data, details the methodologies of crucial safety assessment experiments, and provides a logical workflow for the safe handling of these compounds.

Core Safety and Hazard Information

Boc-protected pyrrolidines, while essential reagents, present several potential hazards. The following table summarizes the key safety information compiled from various Safety Data Sheets (SDS) for different derivatives. It is crucial to always consult the specific SDS for the particular Boc-protected pyrrolidine derivative being used.

Hazard CategoryGHS Pictogram(s)Signal WordHazard Statements (H-phrases)Precautionary Statements (P-phrases)
Acute Toxicity (Oral)
alt text
WarningH302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/Irritation
alt text
alt text
Danger/WarningH314: Causes severe skin burns and eye damage. H315: Causes skin irritation.P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P363: Wash contaminated clothing before reuse.
Serious Eye Damage/Irritation
alt text
alt text
Danger/WarningH318: Causes serious eye damage. H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.
Specific Target Organ Toxicity (Single Exposure)
alt text
WarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols for Safety Assessment

The hazard classifications presented above are determined through standardized experimental protocols. The following are summaries of the methodologies for key toxicological assessments as outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the potential harm of a substance following a single oral administration.[1]

Objective: To identify the dose level that produces evident toxicity without causing mortality and to classify the substance according to the Globally Harmonized System (GHS).[1]

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.[2]

  • Dose Administration: The test substance is administered orally in a single dose via gavage. Dosing is sequential at fixed levels (5, 50, 300, and 2000 mg/kg body weight).[2]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

  • Endpoint: The test identifies the dose that causes evident toxicity but no mortality. This information is then used for hazard classification.[1]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro test evaluates the potential of a chemical to cause skin irritation.[3]

Objective: To determine if a substance is a skin irritant (UN GHS Category 2) or a non-irritant.[3][4]

Methodology:

  • Test System: A reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.[5]

  • Exposure: The test substance is applied topically to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[5]

  • Viability Assessment: Following exposure and a post-incubation period, the viability of the skin tissue is measured using a cell viability assay (e.g., MTT assay).[5]

  • Endpoint: A reduction in tissue viability below a certain threshold (typically ≤ 50%) compared to a negative control indicates that the substance is a skin irritant.[3][4]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[6]

Objective: To determine the severity and reversibility of eye damage after a single application of a test substance.[6]

Methodology:

  • Weight-of-the-Evidence Analysis: Before in vivo testing, all existing relevant data is analyzed to avoid unnecessary animal testing.[6]

  • Animal Selection: Typically, a single albino rabbit is used for the initial test.[7]

  • Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[7]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[7]

  • Endpoint: The severity and reversibility of the observed effects are scored to classify the substance's eye irritation potential. If severe damage is observed in the first animal, no further testing is conducted.[6]

Safe Handling Workflow for Boc-Protected Pyrrolidines

The following diagram illustrates a logical workflow for the safe handling of Boc-protected pyrrolidines in a laboratory setting. Adherence to this workflow is critical for minimizing risk and ensuring a safe research environment.

SafeHandlingWorkflow cluster_prep 1. Planning & Preparation cluster_handling 2. Handling & Use cluster_storage 3. Storage & Waste Disposal cluster_emergency 4. Emergency Procedures A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Prepare Standard Operating Procedure (SOP) B->C D Assemble Personal Protective Equipment (PPE) C->D E Work in a Ventilated Area (Fume Hood) D->E F Use Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Dispense Carefully to Avoid Dust/Aerosol Formation F->G H Keep Containers Tightly Closed When Not in Use G->H M Know Location of Safety Shower & Eyewash Station N In Case of Skin/Eye Contact, Flush with Water G->N Exposure Event Q Follow Spill Cleanup Procedures from SDS G->Q Spill Event I Store in a Cool, Dry, Well-Ventilated Area H->I J Segregate from Incompatible Materials I->J K Label Containers Clearly J->K L Dispose of Waste According to Institutional Protocols K->L P Seek Immediate Medical Attention for Any Exposure N->P O In Case of Inhalation, Move to Fresh Air O->P

Caption: A logical workflow for the safe handling of Boc-protected pyrrolidines.

This guide serves as a foundational resource for the safe handling of Boc-protected pyrrolidines. It is imperative that all laboratory personnel receive thorough training on the specific hazards and handling procedures for the chemicals they use. Always prioritize safety and consult the relevant Safety Data Sheets and institutional safety protocols before commencing any work.

References

Methodological & Application

Synthesis Protocol for tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone, followed by a reductive amination with ethylamine.

I. Synthesis Overview

The overall synthetic scheme is presented below. The initial step involves the oxidation of the secondary alcohol in tert-butyl 3-hydroxypyrrolidine-1-carboxylate to a ketone. The resulting tert-butyl 3-oxopyrrolidine-1-carboxylate is then subjected to reductive amination with ethylamine to yield the target compound.

Synthesis_Workflow cluster_reagents1 cluster_reagents2 A tert-butyl 3-hydroxypyrrolidine-1-carboxylate C tert-butyl 3-oxopyrrolidine-1-carboxylate A->C Oxidation Step 1 B Dess-Martin Periodinane Dichloromethane E This compound C->E Reductive Amination Step 2 D Ethylamine Sodium triacetoxyborohydride Dichloromethane

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate

This protocol is based on the oxidation of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate using Dess-Martin periodinane (DMP).[1]

Materials:

  • tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add Dess-Martin periodinane (2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 15:85) as the eluent to afford tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil.[1]

Step 2: Synthesis of this compound

This protocol describes the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with ethylamine.

Materials:

  • tert-butyl 3-oxopyrrolidine-1-carboxylate

  • Ethylamine (as a solution in THF or as a hydrochloride salt)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add ethylamine (1.2 to 1.5 equivalents). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 equivalents) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to yield this compound.

III. Quantitative Data

The following table summarizes typical yields for the synthesis of the intermediate and an expected yield for the final product based on similar reductive amination reactions.

Step Product Yield (%) Reference
1tert-butyl 3-oxopyrrolidine-1-carboxylate77.3 - 97%[1][2]
2This compound~80-90% (expected)N/A

IV. Characterization Data

The final product, this compound, can be characterized by standard analytical techniques.

Property Value
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
IUPAC Name This compound
CAS Number 887587-15-7

V. Logical Relationship of Synthesis

The synthesis follows a logical progression from a readily available starting material to the desired product through two high-yielding and well-established reaction types.

Logical_Relationship Start Starting Material: tert-butyl 3-hydroxypyrrolidine-1-carboxylate Oxidation Oxidation (e.g., Dess-Martin) Start->Oxidation Intermediate Key Intermediate: tert-butyl 3-oxopyrrolidine-1-carboxylate ReductiveAmination Reductive Amination (Ethylamine, STAB) Intermediate->ReductiveAmination Product Final Product: This compound Oxidation->Intermediate ReductiveAmination->Product

Caption: Logical flow of the two-step synthesis.

References

Applications of Pyrrolidine Scaffolds in Drug Discovery: A Focus on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance aqueous solubility and provide a three-dimensional architecture crucial for specific biological interactions.[1][2] This five-membered nitrogen-containing heterocycle is a key structural component in numerous FDA-approved drugs, where it often serves as a versatile building block to improve potency, selectivity, and pharmacokinetic profiles.[3] This application note focuses on the utility of substituted pyrrolidine derivatives, specifically highlighting the role of tert-butyl 3-(alkylamino)pyrrolidine-1-carboxylate moieties as key intermediates in the synthesis of targeted therapeutics. While direct public data on drug candidates containing the precise tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate is limited, a closely related analog, (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, is a critical component in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib. The principles of its application are directly translatable to the ethylamino derivative.

Tofacitinib (Xeljanz®) is a prominent example of a drug that leverages a related piperidine scaffold to achieve potent and selective inhibition of the Janus kinase (JAK) family of enzymes, which are pivotal in the signaling of numerous cytokines involved in inflammatory and autoimmune diseases.[1][4][5]

Application: Janus Kinase (JAK) Inhibition for Autoimmune Diseases

tert-Butyl 3-(alkylamino)pyrrolidine-1-carboxylates serve as essential chiral building blocks for the synthesis of JAK inhibitors. These compounds provide a crucial amino-pyrrolidine core that, after deprotection and further functionalization, is incorporated into the final drug structure to interact with the kinase active site.

Target: Janus Kinases (JAKs)

JAKs are a family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in the signal transduction of numerous cytokines, growth factors, and hormones.[4][6] This signaling cascade, known as the JAK-STAT pathway, is fundamental to hematopoiesis, immune cell function, and inflammation.[4][6] Dysregulation of the JAK-STAT pathway is a key factor in the pathophysiology of a wide range of autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action: Tofacitinib

Tofacitinib exerts its therapeutic effect by inhibiting the JAK family of enzymes.[4][6] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, where they phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[6][7] Tofacitinib, by binding to the ATP-binding site of JAKs, prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade.[6]

Quantitative Data: In Vitro Inhibitory Activity of Tofacitinib

The inhibitory potency of Tofacitinib against different JAK isoforms has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its activity profile across the JAK family.

Kinase TargetTofacitinib IC50 (nM)Reference
JAK11.7 - 112[1][8]
JAK21.8 - 20[1][8]
JAK30.75 - 1.6[1][8]
TYK216 - 34[8]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Synthesis of a JAK Inhibitor (Tofacitinib Analogue)

The following is a generalized, multi-step synthesis protocol for a Tofacitinib analogue, illustrating the incorporation of the alkylamino-pyrrolidine/piperidine moiety. This protocol is based on synthetic routes described in the literature.[9][10]

Workflow for Tofacitinib Synthesis

G cluster_0 Pyrrolopyrimidine Core Synthesis cluster_1 Piperidine Moiety Preparation cluster_2 Coupling and Final Steps A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B Protection of Pyrrole Nitrogen A->B C Protected Pyrrolopyrimidine B->C H Nucleophilic Aromatic Substitution C->H D (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (Analogue Start) E Boc Deprotection D->E F Reductive Amination E->F G (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine F->G G->H I Coupled Intermediate H->I J Debenzylation I->J K Amide Coupling with Cyanoacetic Acid Derivative J->K L Tofacitinib K->L

Caption: Generalized synthetic workflow for Tofacitinib.

Protocol:

  • Preparation of the Pyrrolopyrimidine Core:

    • Start with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    • Protect the pyrrole nitrogen, for example, with a tosyl or benzenesulfonyl group, to prevent side reactions in subsequent steps.

  • Preparation of the Chiral Piperidine Intermediate (Analogue to the Pyrrolidine Moiety):

    • The synthesis of the key intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a multi-step process often starting from a chiral precursor to establish the correct stereochemistry. For the purpose of this application note, this serves as the analogue to the deprotected and functionalized tert-butyl 3-(alkylamino)pyrrolidine-1-carboxylate.

  • Coupling of the Core and the Piperidine Moiety:

    • Perform a nucleophilic aromatic substitution reaction between the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the chiral piperidine intermediate. This is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF or acetonitrile.

  • Deprotection and Final Functionalization:

    • Remove the protecting group from the pyrrole nitrogen.

    • Remove the benzyl group from the piperidine nitrogen via hydrogenolysis.

    • Couple the resulting secondary amine on the piperidine ring with a cyanoacetic acid derivative to install the final propanenitrile side chain. This is often achieved using a coupling reagent like EDC/HOBt or by activating the cyanoacetic acid as an acid chloride or ester.

  • Purification:

    • The final compound is purified using column chromatography and/or recrystallization to yield the active pharmaceutical ingredient.

In Vitro JAK Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific JAK isoform.[11][12][13]

Workflow for In Vitro JAK Kinase Assay

G A Prepare Serial Dilutions of Test Compound C Add Test Compound to Wells A->C B Add JAK Enzyme and Peptide Substrate to Assay Plate B->C D Initiate Kinase Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Add Detection Reagents E->F G Measure Signal (e.g., Fluorescence, Luminescence) F->G H Calculate IC50 Value G->H

Caption: Workflow for a typical in vitro JAK kinase inhibition assay.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3).

  • Peptide substrate (a peptide containing a tyrosine residue that can be phosphorylated by the JAK enzyme).

  • ATP (Adenosine triphosphate).

  • Test compound (e.g., Tofacitinib).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[13]

  • Detection reagents (e.g., a phosphotyrosine-specific antibody conjugated to a fluorescent probe or a system to measure ADP production).

  • 384-well microplates.

  • Plate reader capable of detecting the signal from the chosen detection method.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute these in the assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the JAK enzyme and the peptide substrate to their working concentrations in the assay buffer.

  • Assay Setup:

    • Add the diluted JAK enzyme and peptide substrate to the wells of a 384-well microplate.

    • Add the serially diluted test compound to the wells. Include controls with DMSO only (no inhibitor) and wells without enzyme (background).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents according to the manufacturer's instructions. This may involve an antibody that recognizes the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate using a suitable plate reader.

    • Subtract the background signal from all wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

The JAK-STAT Signaling Pathway and its Inhibition by Tofacitinib

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition DNA DNA STAT_dimer->DNA Gene Gene Transcription (Inflammation) DNA->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

tert-Butyl 3-(alkylamino)pyrrolidine-1-carboxylates and their structural analogues are valuable chiral building blocks in drug discovery, particularly for the development of kinase inhibitors. The successful application of a related piperidine moiety in the JAK inhibitor Tofacitinib underscores the importance of this chemical scaffold in creating potent and selective therapeutics for autoimmune diseases. The provided protocols for synthesis and in vitro testing offer a foundational framework for researchers engaged in the discovery and development of novel drugs targeting the JAK-STAT pathway and other kinase-mediated signaling cascades.

References

Application Notes and Protocols for tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate is a valuable bifunctional synthetic building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected pyrrolidine ring and a secondary ethylamino group, makes it an ideal scaffold for introducing substituted pyrrolidinyl moieties into target molecules. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be efficiently removed under acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen. The secondary amine provides a reactive handle for a variety of chemical transformations, including alkylation, arylation, and amide bond formation.

This document provides detailed application notes on the use of this compound as a key intermediate in the synthesis of bioactive molecules, with a focus on Janus kinase (JAK) inhibitors.

Key Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a range of biological targets. This compound is particularly useful in the synthesis of kinase inhibitors, a major class of therapeutics for cancer and autoimmune diseases.

A prominent application of this building block is in the synthesis of analogues of Upadacitinib, a selective JAK1 inhibitor.[1][2] The Janus kinase (JAK) family of enzymes—comprising JAK1, JAK2, JAK3, and TYK2—are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immune responses.[3][4][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders.[1][5] By acting as a key intermediate, this pyrrolidine derivative allows for the construction of molecules that can selectively inhibit JAK enzymes, thereby modulating the immune response.

JAK-STAT Signaling Pathway and Therapeutic Intervention

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[5][6] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammatory processes.[3][6] JAK inhibitors, synthesized using building blocks like this compound, act as ATP-competitive inhibitors, blocking the phosphorylation of STAT proteins and thus interrupting this signaling cascade.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocation Inhibitor JAK Inhibitor (e.g., Upadacitinib) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Figure 1. Simplified JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of a JAK inhibitor intermediate.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the title compound from tert-butyl 3-oxopyrrolidine-1-carboxylate and ethylamine through reductive amination.

Reductive_Amination_Workflow Start tert-butyl 3-oxopyrrolidine-1-carboxylate + Ethylamine solution Reaction Add Sodium Triacetoxyborohydride Stir at room temperature (16h) Start->Reaction Quench Quench with 1N NaOH Reaction->Quench Extract Extract with Dichloromethane Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product This compound Purify->Product

Figure 2. Workflow for the synthesis of the title compound.

Materials:

  • tert-butyl 3-oxopyrrolidine-1-carboxylate

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • 1,2-Dichloroethane (DCE)

  • 1N Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane, add ethylamine (2.0 M solution in THF, 1.2 eq).

  • Stir the mixture for 5 minutes, then add glacial acetic acid (0.5 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of 1N NaOH solution and stir for 10 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Quantitative Data (Representative):

ParameterValue
Starting Materialtert-butyl 3-oxopyrrolidine-1-carboxylate (5.0 g, 27.0 mmol)
Ethylamine (2.0 M in THF)16.2 mL (32.4 mmol)
Sodium Triacetoxyborohydride8.58 g (40.5 mmol)
Yield 4.8 g (83%)
Purity (by HPLC) >98%
Protocol 2: Synthesis of a JAK Inhibitor Intermediate

This protocol outlines the coupling of this compound with a suitable heterocyclic core, exemplified by 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common scaffold in JAK inhibitors.

Materials:

  • This compound

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add a solution of this compound (1.1 eq) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction mixture to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired intermediate.

Quantitative Data (Representative):

ParameterValue
Starting Material4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2.0 g, 13.0 mmol)
Building BlockThis compound (3.0 g, 14.3 mmol)
Potassium Carbonate4.5 g (32.5 mmol)
Yield 3.8 g (86%)
Purity (by LC-MS) >97%

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its application in the construction of JAK inhibitors highlights its importance in developing treatments for autoimmune diseases and other inflammatory conditions. The protocols provided herein offer a solid foundation for the use of this compound in various synthetic strategies.

References

Application Notes and Protocols for N-Boc Protection of 3-(Ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-Boc protection of 3-(ethylamino)pyrrolidine to synthesize tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate. It includes a summary of reaction conditions, a detailed experimental protocol for a common synthetic route, and visual diagrams to illustrate the workflow.

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] 3-(Ethylamino)pyrrolidine is a valuable building block in medicinal chemistry, and its selective protection is often necessary for the synthesis of more complex molecules.

The target molecule, this compound, contains a Boc group on the pyrrolidine nitrogen. This can be achieved through two primary synthetic strategies: direct N-Boc protection of 3-(ethylamino)pyrrolidine or a reductive amination pathway starting from a Boc-protected pyrrolidinone. This document will detail the reaction conditions for the direct protection and provide a specific protocol for the reductive amination synthesis.

Reaction Conditions for N-Boc Protection

The N-Boc protection of secondary amines like 3-(ethylamino)pyrrolidine is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of solvent and base can influence the reaction rate and yield. Below is a summary of typical conditions reported for the N-Boc protection of similar secondary amines.

SubstrateReagentsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-AminopyrrolidineBoc₂O (1.0 eq)-Chloroform0 - RT198[3]
(R)-3-PyrrolidinolBoc₂O (1.1 eq)Triethylamine (1.2 eq)Dichloromethane0 - RT2-4>95[4]
General Secondary AmineBoc₂O (1.1-1.2 eq)Triethylamine (1.1-1.5 eq)THF or DCMRT2-16HighGeneral Knowledge
Diethyl IminodiacetateBoc₂O (1.1 eq)Triethylamine (1.2 eq)Dichloromethane<15 - RT5High[5]

Note: The direct Boc protection of 3-(ethylamino)pyrrolidine may result in a mixture of products due to the presence of two secondary amine groups (the endocyclic pyrrolidine nitrogen and the exocyclic ethylamino nitrogen). The pyrrolidine nitrogen is generally more nucleophilic and is expected to be the primary site of reaction. For selective synthesis of this compound, the reductive amination approach is often preferred.

Experimental Protocols

A highly effective method for the synthesis of this compound is the reductive amination of 1-Boc-3-pyrrolidinone with ethylamine. This method offers high selectivity and typically results in good yields.

Protocol: Synthesis of this compound via Reductive Amination

This protocol is adapted from the synthesis of a similar compound, (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate.[6]

Materials:

  • 1-Boc-3-pyrrolidinone

  • Ethylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., Platinum oxide/H₂).[6][7]

  • Dichloromethane (DCM) or Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-Boc-3-pyrrolidinone (1.0 eq) and dissolve it in dichloromethane or methanol.

  • Amine Addition: Add ethylamine (1.5-2.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath (optional, but recommended for controlling reactivity). Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield pure this compound.

Visual Diagrams

Diagram 1: General Reaction Scheme for N-Boc Protection

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3_ethylamino_pyrrolidine 3-(Ethylamino)pyrrolidine Product This compound 3_ethylamino_pyrrolidine->Product + Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_anhydride->Product + Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DCM, THF) Solvent->Product

Caption: General N-Boc protection of 3-(ethylamino)pyrrolidine.

Diagram 2: Experimental Workflow for Reductive Amination

G Start Start: 1-Boc-3-pyrrolidinone and Ethylamine in Solvent Stir Stir at RT (1-2h) (Imine/Enamine Formation) Start->Stir Reduce Add Reducing Agent (e.g., NaBH(OAc)₃) Stir->Reduce React Stir at RT (12-24h) Reduce->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify via Chromatography (if necessary) Dry->Purify End Product: tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate Purify->End

Caption: Workflow for reductive amination synthesis.

References

Application Notes: The Strategic Use of tert-Butyl 3-(Ethylamino)pyrrolidine-1-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrrolidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. Their rigid, three-dimensional structure allows for precise orientation of functional groups, making them ideal building blocks for targeted therapies. While direct examples for tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate in publicly documented active pharmaceutical ingredient (API) synthesis are not extensively detailed, its close structural analog, (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, is a well-established precursor in the development of kinase inhibitors and antiviral agents.[1] This has particular relevance in the modulation of signaling pathways such as JAK2/STAT3 and in the formulation of protease inhibitors targeting viruses like Hepatitis C and HIV.[1] These applications underscore the potential of the ethylamino derivative as a valuable intermediate in the synthesis of novel APIs.

This document provides a representative application of this compound in the synthesis of a hypothetical kinase inhibitor, drawing upon established synthetic methodologies for analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol [2]
IUPAC Name This compound[2]
CAS Number 887587-15-7[2]

Representative Synthesis of a Hypothetical Kinase Inhibitor

The following protocol outlines a plausible synthetic route for the incorporation of the this compound moiety into a kinase inhibitor scaffold. This hypothetical synthesis involves a nucleophilic aromatic substitution reaction, a common strategy in the synthesis of kinase inhibitors, followed by deprotection of the Boc group.

Experimental Workflow Diagram

A This compound C Nucleophilic Aromatic Substitution A->C B 4-Fluoro-7-nitro-2,1,3-benzoxadiazole B->C D Intermediate Product C->D DIPEA, NMP, 100 °C E Boc Deprotection (TFA) D->E F Final Kinase Inhibitor Analog E->F TFA, DCM, rt

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in N-methyl-2-pyrrolidone (NMP, 5 mL), add 4-fluoro-7-nitro-2,1,3-benzoxadiazole (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the intermediate product.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in dichloromethane (DCM, 10 mL).

  • Add trifluoroacetic acid (TFA, 5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final kinase inhibitor analog as a TFA salt.

Expected Quantitative Data

The following table summarizes the expected outcomes for the representative synthesis.

StepProductExpected Yield (%)Expected Purity (%)
1Intermediate Product75-85>95
2Final Kinase Inhibitor Analog85-95>98

Mechanism of Action: Kinase Inhibition

The synthesized molecule, bearing the ethylamino-pyrrolidine moiety, is designed to interact with the ATP-binding pocket of a target kinase. The pyrrolidine ring and its substituents provide a specific three-dimensional conformation that can enhance binding affinity and selectivity.

Kinase Inhibition Signaling Pathway Diagram

cluster_0 Kinase Activity cluster_1 Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor Synthesized Inhibitor Inactive_Kinase Inactive Kinase Complex Inhibitor->Inactive_Kinase Inactive_Kinase->Phosphorylated_Substrate Inhibition

Caption: General mechanism of competitive kinase inhibition.

This compound is a valuable building block for the synthesis of potential API candidates, particularly in the area of kinase inhibitors. The ethyl group provides a point of diversity for structure-activity relationship (SAR) studies when compared to its methyl analog. The synthetic protocols are generally robust and high-yielding, making this an attractive starting material for drug discovery and development programs. Further investigation into the biological activity of APIs derived from this intermediate is warranted.

References

Application Notes and Protocols for the Chiral Resolution of (R)- and (S)-3-(Ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoisomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the separation of enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals. 3-(Ethylamino)pyrrolidine is a valuable chiral building block in medicinal chemistry. This document provides detailed application notes and adaptable protocols for the chiral resolution of its (R)- and (S)-enantiomers, focusing on diastereomeric salt crystallization and enzymatic kinetic resolution. While specific data for 3-(ethylamino)pyrrolidine is not extensively published, the following protocols are based on established methods for structurally similar amines and provide a robust starting point for optimization.

Diastereomeric Salt Crystallization

Diastereomeric salt formation is a classical and widely used method for the resolution of racemic amines on a large scale. The process involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Logical Workflow for Diastereomeric Salt Resolution

cluster_prep Salt Formation cluster_separation Separation cluster_liberation Liberation of Enantiomer racemate Racemic (R/S)-3-(Ethylamino)pyrrolidine salt_formation Dissolution and Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (S)-(+)-Mandelic Acid) resolving_agent->salt_formation solvent Solvent System (e.g., Ethanol) solvent->salt_formation crystallization Fractional Crystallization (Cooling/Evaporation) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble base_addition Addition of Base (e.g., NaOH) less_soluble->base_addition extraction Solvent Extraction base_addition->extraction pure_enantiomer Enantiomerically Enriched 3-(Ethylamino)pyrrolidine extraction->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol: Diastereomeric Salt Resolution with Mandelic Acid

This protocol is adapted from a successful resolution of a similar compound and serves as an excellent starting point.

Materials:

  • Racemic 3-(ethylamino)pyrrolidine

  • (S)-(+)-Mandelic acid (or another suitable chiral acid such as tartaric acid derivatives)

  • Ethanol (or other suitable solvents like methanol, isopropanol, acetonitrile)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus

Procedure:

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of racemic 3-(ethylamino)pyrrolidine in a suitable volume of ethanol (e.g., 10-20 mL per gram of amine).

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of (S)-(+)-mandelic acid in a minimal amount of warm ethanol.

    • Slowly add the mandelic acid solution to the amine solution with stirring. The formation of a precipitate may be observed.

    • Heat the mixture to reflux until all solids dissolve, then allow it to cool slowly to room temperature, and subsequently cool in an ice bath to promote crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. This solid is the less soluble diastereomeric salt.

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water and add 1 M NaOH solution until the pH is basic (pH > 11).

    • Extract the liberated free amine into an organic solvent such as dichloromethane (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-(ethylamino)pyrrolidine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

Quantitative Data for a Structurally Similar Amine

The following table summarizes the results from the resolution of a closely related compound, which can be considered as a benchmark for the resolution of 3-(ethylamino)pyrrolidine.

ParameterValue
Racemic Compound 3-Aminopyrrolidine
Resolving Agent (S)-2-methoxy-2-phenylacetic acid
Solvent Water with NaCl
Yield (less soluble salt) 44%
Diastereomeric Excess (d.e.) 98%

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the acylated product from the unreacted enantiomer.

Experimental Workflow for Enzymatic Kinetic Resolution

cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_final_product Final Product racemate Racemic (R/S)-3-(Ethylamino)pyrrolidine reaction_mixture Reaction Mixture Incubation racemate->reaction_mixture acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_mixture enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_mixture solvent Organic Solvent (e.g., Acetonitrile) solvent->reaction_mixture filtration Enzyme Filtration reaction_mixture->filtration separation Chromatographic Separation or Extraction filtration->separation acylated Acylated Enantiomer separation->acylated unreacted Unreacted Enantiomer separation->unreacted hydrolysis Hydrolysis (optional) acylated->hydrolysis pure_enantiomer2 Enantiomer 2 unreacted->pure_enantiomer2 pure_enantiomer1 Enantiomer 1 hydrolysis->pure_enantiomer1

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on methods developed for similar cyclic amines and can be adapted for 3-(ethylamino)pyrrolidine.

Materials:

  • Racemic 3-(ethylamino)pyrrolidine

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B, or lipase from Pseudomonas cepacia)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., acetonitrile, toluene, or tert-butyl methyl ether)

  • Standard laboratory glassware, orbital shaker or magnetic stirrer

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic 3-(ethylamino)pyrrolidine (1.0 equivalent) in an anhydrous organic solvent, add an acyl donor (1.0-2.0 equivalents).

    • Add the immobilized lipase (e.g., 20-50 mg per mmol of amine).

    • Incubate the mixture with shaking or stirring at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both enantiomers.

  • Work-up and Separation:

    • Once the desired conversion is reached, remove the enzyme by filtration.

    • The acylated amine and the unreacted amine can be separated by column chromatography on silica gel or by acid-base extraction.

    • For extraction: add dilute HCl to the filtrate to protonate the unreacted amine, making it water-soluble. The acylated product will remain in the organic phase. Separate the layers. The unreacted amine can be recovered from the aqueous layer by basification and extraction.

  • Hydrolysis of the Acylated Amine (Optional):

    • The acylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer in high purity.

Quantitative Data for a Structurally Similar Amine

The following table presents data from the enzymatic resolution of a related pyrrolidine derivative, which can serve as a reference.

ParameterValue
Racemic Compound 2-(aminomethyl)-1-ethyl pyrrolidine
Enzyme Lipase from Pseudomonas cepacia
Acyl Donor Benzyl acetate
Solvent Acetonitrile
Enantioselectivity (e.e. of S-amine) >95%

Analytical Method for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of a chiral resolution.

General Protocol: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the resolved 3-(ethylamino)pyrrolidine in the mobile phase or a compatible solvent.

    • Often, derivatization of the amine with a UV-active group (e.g., benzoyl chloride) is necessary for sensitive detection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivatized or underivatized amine.

    • Column Temperature: Controlled, often at room temperature.

  • Data Analysis:

    • The two enantiomers will appear as separate peaks.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Conclusion

The successful chiral resolution of (R)- and (S)-3-(ethylamino)pyrrolidine is achievable through established methods such as diastereomeric salt crystallization and enzymatic kinetic resolution. The protocols provided, based on successful resolutions of closely related analogs, offer a strong foundation for developing a specific and optimized process. Careful selection of the resolving agent, enzyme, and solvent system, coupled with diligent monitoring by chiral HPLC, will be key to achieving high enantiomeric purity and yield.

Application Notes: Incorporation of tert-Butyl 3-(Ethylamino)pyrrolidine-1-carboxylate into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-natural amino acids and constrained heterocyclic scaffolds into peptides is a cornerstone of modern peptidomimetic drug discovery.[1][2] These modifications are employed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[3][4] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs.[5][6][7] Its inclusion in a peptide backbone can enhance aqueous solubility, introduce conformational rigidity, and provide metabolic stability.[8]

This document provides detailed application notes and protocols for the incorporation of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate , a versatile building block for creating novel peptidomimetics. This bifunctional molecule allows for extension of the peptide chain through the ethylamino group, while the Boc-protected pyrrolidine nitrogen can be deprotected for subsequent functionalization or to act as a secondary amine in the peptide backbone. The presence of the ethyl group on the secondary amine introduces specific steric considerations that must be addressed during synthesis.

Key Applications in Drug Development:

  • Conformational Constraint: The rigid pyrrolidine ring restricts the rotational freedom of the peptide backbone, locking it into a specific bioactive conformation. This can lead to significantly higher receptor affinity and selectivity.[8][9]

  • Enhanced Metabolic Stability: The non-natural structure provides resistance to enzymatic degradation by proteases, which can increase the in vivo half-life of peptide-based therapeutics.[8]

  • Improved Physicochemical Properties: The pyrrolidine moiety can be used to modulate properties like lipophilicity and cell permeability, which are critical for oral bioavailability and cellular uptake.

  • Scaffold for Diverse Peptidomimetics: This building block serves as a versatile starting point for creating complex peptidomimetics with unique three-dimensional structures and biological activities.[10]

Physicochemical Properties of the Building Block

The table below summarizes key properties for the parent compound, tert-butyl 3-aminopyrrolidine-1-carboxylate, which are relevant for synthesis planning. The addition of an ethyl group to the 3-amino position will slightly increase the molecular weight and lipophilicity.

PropertyValueReference
IUPAC Name tert-butyl 3-aminopyrrolidine-1-carboxylate[11]
Molecular Formula C₉H₁₈N₂O₂[11][12]
Molecular Weight 186.25 g/mol [11][12]
Appearance Colorless to light yellow liquid-
Solubility Soluble in DCM, DMF, Chloroform[12]

Experimental Protocols

The recommended method for incorporating this compound is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.[13][14] The following protocol is a general guideline for manual synthesis on a 0.25 mmol scale.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-Strategy)

1. Resin Preparation and Swelling:

  • Place 0.25 mmol of a suitable Fmoc-protected Rink Amide resin in a peptide synthesis vessel.
  • Add N,N-Dimethylformamide (DMF) (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[15]
  • Drain the DMF.

2. N-Terminal Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 3 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[9]
  • Drain the solution and wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DCM (3x) to remove all traces of piperidine.

3. Coupling of this compound: Note: The secondary amine of the ethylamino group is sterically hindered. Therefore, a potent coupling reagent such as HBTU or HATU is strongly recommended to achieve high coupling efficiency.[8]

  • In a separate vial, dissolve this compound (4 eq., 1.0 mmol) and a coupling agent such as HBTU (3.9 eq., 0.975 mmol) in DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 2.0 mmol) to the activation mixture.
  • Allow the mixture to pre-activate for 2-5 minutes.
  • Add the activated solution to the deprotected resin.
  • Agitate the reaction vessel for 2-4 hours at room temperature.
  • Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated ("double coupling").[15]
  • Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

4. Peptide Chain Elongation (Coupling of Subsequent Amino Acid): Note: After incorporation, the N-terminus of the growing peptide is the Boc-protected pyrrolidine. For subsequent steps, this Boc group must be removed to expose the pyrrolidine's secondary amine for further chain elongation. This secondary amine is more sterically hindered than a primary amine, requiring optimized coupling conditions.

  • Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[16] Wash thoroughly with DCM (3x), Isopropanol (3x), and DMF (3x).
  • Neutralization: Treat the resin with 10% DIPEA in DMF (2x for 5 min each) and wash with DMF (3x).
  • Coupling: Pre-activate the next Fmoc-protected amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF. Couple for 2-4 hours. Monitor the reaction carefully, as coupling to this secondary amine may be slower.[8]
  • Repeat the standard Fmoc deprotection (Step 2) and coupling cycles for all subsequent amino acids.

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
  • Wash the peptide-resin with DCM (3x) and dry under vacuum.
  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
  • Add the cleavage cocktail to the resin (approx. 10 mL/g) and shake for 2-3 hours at room temperature.[9] This step cleaves the peptide from the resin and removes side-chain protecting groups.
  • Filter the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9]
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

6. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile containing 0.1% TFA).
  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.[9]
  • Analyze the collected fractions by LC-MS to identify those containing the pure peptide.
  • Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
  • Characterize the final product using High-Resolution Mass Spectrometry (HRMS) and NMR if required.[17]

Quantitative Data Summary

The following table provides expected outcomes for the synthesis of a model peptide incorporating the specified building block. Actual yields and purities are sequence-dependent.

StepKey Reagents & ConditionsTypical DurationExpected Outcome/QC Check
Resin Swelling DMF, Room Temperature30 minResin volume increases ~2-4x
Fmoc Deprotection 20% Piperidine in DMF20-25 minPositive Kaiser Test (blue beads)
Building Block Coupling Building Block, HBTU/HATU, DIPEA2-4 hoursNegative Kaiser Test (yellow beads)
Boc Deprotection 50% TFA in DCM30 minN/A
Subsequent Coupling Fmoc-AA, HATU, DIPEA2-4 hoursNegative Kaiser Test (yellow beads)
Cleavage & Precipitation 95% TFA Cocktail, Cold Ether3 hoursCrude peptide precipitates as a white solid
Purification Preparative RP-HPLCVariablePurified peptide >95% purity by analytical HPLC
Final Product Lyophilization24-48 hoursFinal Yield: 10-30% (sequence-dependent)

Visualized Workflows and Logic

experimental_workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine) swell->deprotect1 couple_pyrrolidine 3. Couple Pyrrolidine Building Block (HBTU/HATU) deprotect1->couple_pyrrolidine deprotect_boc 4a. Boc Deprotection (50% TFA/DCM) couple_pyrrolidine->deprotect_boc neutralize 4b. Neutralization (DIPEA) deprotect_boc->neutralize elongate 4c. Couple Next Fmoc-AA (HATU) neutralize->elongate cycle Repeat Steps 2 & 4c for Sequence elongate->cycle cycle->deprotect1 More residues final_deprotect 5. Final Fmoc Deprotection cycle->final_deprotect Sequence complete cleave 6. Cleavage (TFA Cocktail) final_deprotect->cleave purify 7. RP-HPLC Purification cleave->purify end_product Final Peptide (>95% Purity) purify->end_product

Caption: SPPS workflow for peptide synthesis.

logical_relationship sub sub imp imp out out start Incorporate Pyrrolidine Scaffold sub1 Conformational Rigidity start->sub1 sub2 Metabolic Shielding start->sub2 sub3 Modulated Lipophilicity start->sub3 imp1 Higher Receptor Affinity & Selectivity sub1->imp1 imp2 Increased In-Vivo Half-Life (Protease Resistance) sub2->imp2 imp3 Improved Cell Permeability & Bioavailability sub3->imp3 outcome Enhanced Therapeutic Potential of Peptidomimetic imp1->outcome imp2->outcome imp3->outcome

Caption: Rationale for using pyrrolidine scaffolds.

References

Troubleshooting & Optimization

optimizing reaction yield for tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which is typically achieved through the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with ethylamine.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary cause can be incomplete imine formation between tert-butyl 3-oxopyrrolidine-1-carboxylate and ethylamine. This can be addressed by allowing more time for the imine to form before adding the reducing agent or by using a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.[1]

    Another significant issue could be the choice and activity of the reducing agent. Reagents like sodium triacetoxyborohydride are often preferred for their selectivity in reducing the iminium ion in the presence of the ketone starting material.[2] If using a less selective reducing agent like sodium borohydride, competitive reduction of the starting ketone can occur, leading to lower yields of the desired amine.[3] Ensure the reducing agent is fresh and has been stored under appropriate conditions to maintain its reactivity.

    Reaction conditions such as pH and solvent also play a critical role. The formation of the imine is typically favored under mildly acidic conditions (pH 4-6).[3] Using a solvent like methanol can facilitate imine formation.[2] Finally, incorrect stoichiometry of reactants, particularly an insufficient amount of the amine or reducing agent, can lead to poor conversion.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?

  • Answer: A common side reaction in reductive amination is the overalkylation of the amine product, although this is more prevalent when starting with a primary amine and an alkyl halide.[3] In the context of this specific synthesis, a potential side product is the tertiary amine formed from the reaction of the desired secondary amine with another molecule of the starting ketone, followed by reduction. To mitigate this, it is advisable to use a controlled stoichiometry of the reactants.

    Another side product can be the alcohol resulting from the reduction of the starting ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate. This is more likely to occur with less selective reducing agents like sodium borohydride.[3] Using a milder and more selective reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride can effectively minimize the reduction of the ketone.[2][3]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are the recommended purification methods?

  • Answer: The purification of this compound can typically be achieved using silica gel column chromatography.[4] The polarity of the eluent system should be optimized to achieve good separation from unreacted starting materials and any side products. A common solvent system for similar compounds is a mixture of hexane and ethyl acetate.[5]

    Before column chromatography, a standard aqueous workup is usually performed to remove inorganic salts and water-soluble impurities. This involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying the organic layer.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to prepare this compound?

    • A1: The most prevalent method is the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with ethylamine.[1][2][3][7] This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine.

  • Q2: Which reducing agent is most effective for this synthesis?

    • A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and selective reducing agent for this transformation.[2] It is known to be gentle and efficiently reduces the iminium ion without significantly affecting the ketone starting material. Sodium cyanoborohydride (NaBH₃CN) is another good option, particularly because it is stable under mildly acidic conditions that favor imine formation.[3] However, it is highly toxic.[2]

  • Q3: What are the critical reaction parameters to control for optimizing the yield?

    • A3: Key parameters to control include:

      • pH: Maintain a slightly acidic pH (around 4-6) to facilitate imine formation.[3] Acetic acid is often used as a catalyst.[2]

      • Stoichiometry: Use a slight excess of the amine and the reducing agent to ensure complete conversion of the ketone.

      • Temperature: The reaction is typically run at room temperature.

      • Solvent: Dichloromethane (DCM) or methanol are commonly used solvents.[2]

  • Q4: How can I monitor the progress of the reaction?

    • A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, one can observe the consumption of the starting ketone and the appearance of the product spot. Staining with a suitable agent like potassium permanganate or ninhydrin can help visualize the spots.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Iminium IonCommon SolventsTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighDichloromethane, 1,2-DichloroethaneRoom temperature, often with acetic acidHigh yield, mild, selective, non-toxic byproducts[2]Can be slower than other hydrides
Sodium Cyanoborohydride (NaBH₃CN)HighMethanol, EthanolpH 4-6Selective for iminium ions over ketones[3]Highly toxic, generates cyanide byproducts[2]
Sodium Borohydride (NaBH₄)ModerateMethanol, EthanolNeutral or slightly basic pHInexpensive, readily availableCan reduce the starting ketone, less selective[3]
Catalytic Hydrogenation (H₂/Catalyst)HighMethanol, EthanolVaries (pressure, temperature)"Green" method, no hydride reagentsRequires specialized equipment (hydrogenator)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Reductive Amination:

  • Reactant Preparation: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM) or methanol, add ethylamine (1.1-1.5 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress can be monitored by TLC.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. If the reaction is performed in DCM, a catalytic amount of acetic acid can be added to facilitate the reduction.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting ketone is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate in DCM/Methanol add_amine Add Ethylamine prep->add_amine imine_formation Stir for 1-2h (Imine Formation) add_amine->imine_formation Start Reaction add_reductant Add NaBH(OAc)3 imine_formation->add_reductant stir Stir for 12-24h add_reductant->stir quench Quench with NaHCO3 (aq) stir->quench Reaction Complete extract Extract with DCM quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize Purified Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway ketone tert-butyl 3-oxopyrrolidine-1-carboxylate imine Iminium Ion Intermediate ketone->imine + Ethylamine - H2O side_product Reduced Ketone (Alcohol) ketone->side_product + [H] (Side Reaction) ethylamine Ethylamine ethylamine->imine product This compound imine->product + [H] reducing_agent [Reducing Agent] e.g., NaBH(OAc)3

Caption: Reaction pathway for reductive amination showing the desired product and a potential side product.

References

Technical Support Center: Purification of tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate via column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used and recommended stationary phase for the purification of this compound and its analogs. Standard silica gel with a particle size of 60-120 mesh or 230-400 mesh for flash chromatography is suitable.

Q2: What eluent system should I use for the column chromatography?

A2: A gradient of ethyl acetate in hexanes is a good starting point. For closely related compounds like N-Boc protected aminopyrrolidines, a gradient of 33% to 50% ethyl acetate in hexanes has been shown to be effective.[1] Another common eluent system for Boc-protected amines is a mixture of dichloromethane and methanol. A starting point could be 95:5 dichloromethane:methanol.[2]

Q3: My compound is streaking/tailing on the TLC plate and column. How can I fix this?

A3: Tailing is a common issue when purifying amines on silica gel due to the interaction of the basic amine with the acidic silica. To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5% to 1% triethylamine (Et₃N) to the mobile phase.

Q4: What are the most likely impurities I will encounter?

A4: The most common synthetic route to this compound is the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with ethylamine. Therefore, the most likely impurities are:

  • Unreacted tert-butyl 3-oxopyrrolidine-1-carboxylate: This starting material is more polar than the product and should elute later.

  • Byproducts of the reductive amination: These can include products of over-alkylation or other side reactions. Their polarity will vary.

  • Di-tert-butyl dicarbonate (Boc₂O) or its byproducts: If the Boc protection step was part of the synthesis, residual Boc anhydride or its breakdown products might be present.

Q5: How can I visualize the compound on a TLC plate?

A5: this compound does not have a strong UV chromophore. Therefore, you will need to use a staining agent for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will react with the amine. Ninhydrin stain can also be used; it is sensitive for primary amines and can also detect secondary amines, though the color may be weaker and may require heating.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Product does not move from the baseline on TLC (Rf = 0) Eluent is not polar enough.Increase the polarity of the eluent system. For an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. For a dichloromethane/methanol system, increase the percentage of methanol.
Product runs with the solvent front on TLC (Rf ≈ 1) Eluent is too polar.Decrease the polarity of the eluent system. For an ethyl acetate/hexanes system, decrease the percentage of ethyl acetate. For a dichloromethane/methanol system, decrease the percentage of methanol.
Poor separation between the product and an impurity The polarity of the product and impurity are very similar.Try a different solvent system. For example, if you are using ethyl acetate/hexanes, try a dichloromethane/methanol system. You can also try a shallower solvent gradient during column chromatography.
Streaking or tailing of the product spot on TLC and broad peaks during column chromatography The basic amine is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.5-1%) to your eluent system to neutralize the acidic sites on the silica gel.
Low recovery of the product after column chromatography The product is highly polar and is irreversibly adsorbed onto the silica gel.While less common for this compound, if suspected, try using a more polar eluent system with a higher concentration of methanol and triethylamine. In some cases, switching to a different stationary phase like alumina might be necessary.
Presence of multiple spots on TLC after purification The compound may be degrading on the silica gel.While the Boc group is generally stable on silica, prolonged exposure can sometimes lead to degradation. Ensure the chromatography is performed relatively quickly (flash chromatography). If degradation is suspected, consider using a less acidic stationary phase or neutralizing the silica gel with triethylamine before use.

Experimental Protocols

Thin Layer Chromatography (TLC) for Monitoring the Purification
  • Plate Preparation: Use silica gel coated TLC plates (e.g., silica gel 60 F₂₅₄).

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the plate with the crude mixture. It is also good practice to spot the starting materials as a reference if available.

  • Eluent System: Prepare a developing chamber with a suitable eluent. A good starting point is 70:30 Hexanes:Ethyl Acetate with 0.5% triethylamine.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Dry the plate and visualize the spots using a potassium permanganate stain.

  • Rf Calculation: Calculate the Retention Factor (Rf) for your product and any impurities. The ideal Rf for the product for good separation on a column is typically between 0.2 and 0.4.

Column Chromatography Protocol
  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elution:

    • Begin eluting with the initial, low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent based on the TLC analysis (e.g., step-wise gradient from 10% to 50% ethyl acetate in hexanes).

  • Fraction Collection:

    • Collect fractions in test tubes.

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides a summary of typical parameters for the purification of N-Boc protected aminopyrrolidines. These are starting points and may require optimization for your specific reaction mixture.

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)For flash chromatography.
Eluent System Hexanes/Ethyl Acetate with 0.5% Et₃NGradient elution, e.g., 10% to 50% Ethyl Acetate.
Dichloromethane/Methanol with 0.5% Et₃NGradient elution, e.g., 0% to 10% Methanol.
Typical Product Rf 0.2 - 0.4In an optimized TLC system.
Typical Yield >80%Dependent on the purity of the crude material. For a similar compound, a yield of 82% after chromatography has been reported.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC_dev Develop TLC to find optimal eluent system (Rf ≈ 0.3) Col_prep Pack silica gel column with initial eluent TLC_dev->Col_prep Load Load crude product onto the column Col_prep->Load Elute Elute with a gradient of increasing polarity Load->Elute Collect Collect fractions Elute->Collect TLC_frac Monitor fractions by TLC Collect->TLC_frac Combine Combine pure fractions TLC_frac->Combine Evap Evaporate solvent Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

G Start Problem during Chromatography Poor_Sep Poor Separation Start->Poor_Sep Tailing Streaking/Tailing Start->Tailing Low_Yield Low Yield Start->Low_Yield No_Elution Product not eluting Start->No_Elution Fast_Elution Product elutes too fast Start->Fast_Elution Change_System Change Solvent System (e.g., DCM/MeOH) Poor_Sep->Change_System Add_Base Add Triethylamine (0.5-1%) to Eluent Tailing->Add_Base Check_Loading Review Sample Loading Technique Low_Yield->Check_Loading Sol_Polarity Adjust Eluent Polarity No_Elution->Sol_Polarity Fast_Elution->Sol_Polarity

Caption: Troubleshooting decision tree for common column chromatography issues.

References

common side products in the synthesis of N-Boc-3-aminopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-3-aminopyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-Boc-3-aminopyrrolidines via common synthetic routes.

Route 1: Direct Boc Protection of 3-Aminopyrrolidine

Question 1: I am observing a significant amount of a less polar, higher Rf value side product in my reaction mixture when protecting 3-aminopyrrolidine with Boc-anhydride. What is this side product and how can I minimize it?

Answer: The common side product in this reaction is the di-Boc protected pyrrolidine, tert-butyl 3-(bis(tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate. This occurs when both the primary amine at the 3-position and the secondary amine of the pyrrolidine ring react with the Boc-anhydride.

Troubleshooting Strategies to Minimize Di-Boc Formation:

  • Control Stoichiometry: Carefully control the amount of di-tert-butyl dicarbonate ((Boc)₂O) used. A slight excess (1.05-1.1 equivalents) is often sufficient for complete mono-protection without significant di-protection.[1]

  • Slow Addition of Reagent: Add the (Boc)₂O solution slowly to the reaction mixture, especially at the beginning of the reaction. This helps to maintain a low concentration of the protecting agent and favors mono-protection.

  • Temperature Control: Conduct the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can favor the formation of the di-Boc product.[1]

  • Choice of Base: Use a mild, non-nucleophilic base like sodium bicarbonate or triethylamine.[1] Stronger bases can deprotonate the initially formed mono-Boc product, increasing its nucleophilicity and promoting a second protection reaction. The use of 4-dimethylaminopyridine (DMAP) can accelerate the reaction but may also increase the formation of the di-Boc side product.[1]

Quantitative Data on Di-Boc Formation:

Equivalents of (Boc)₂OBase (Equivalents)Temperature (°C)Reaction Time (h)Mono-Boc Product Yield (%)Di-Boc Side Product (%)
1.1Triethylamine (1.5)0 to RT4~95<5
1.5Triethylamine (1.5)RT4~80~15
1.1DMAP (0.1), Et₃N (1.5)RT2~90~10

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Logical Workflow for Troubleshooting Di-Boc Formation:

G start High Di-Boc Formation Observed check_equiv Check Equivalents of (Boc)₂O start->check_equiv reduce_equiv Reduce (Boc)₂O to 1.05-1.1 eq. check_equiv->reduce_equiv > 1.2 eq. check_temp Review Reaction Temperature check_equiv->check_temp 1.05-1.2 eq. reduce_equiv->check_temp lower_temp Lower Temperature to 0 °C check_temp->lower_temp > RT check_base Evaluate Base Used check_temp->check_base 0 °C to RT lower_temp->check_base use_mild_base Use Mild Base (e.g., NaHCO₃) check_base->use_mild_base Strong Base/DMAP slow_addition Implement Slow Addition of (Boc)₂O check_base->slow_addition Mild Base use_mild_base->slow_addition end Optimized Mono-Boc Protection slow_addition->end

Caption: Troubleshooting workflow for minimizing di-Boc side product formation.

Route 2: Synthesis from N-Boc-3-pyrrolidinol (Mitsunobu Reaction)

Question 2: After performing a Mitsunobu reaction on N-Boc-3-pyrrolidinol with a nitrogen nucleophile, I have difficulty purifying my product from the reaction byproducts. What are these byproducts and how can I improve purification?

Answer: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate from DEAD). These byproducts can co-elute with the desired product during chromatography.

Troubleshooting Strategies for Product Purification:

  • Byproduct Precipitation: In some cases, triphenylphosphine oxide may precipitate from the reaction mixture upon cooling or after partial concentration. Filtration can remove a significant portion of this byproduct.

  • Column Chromatography: Careful selection of the eluent system is crucial for separating the product from the byproducts. A gradient elution is often more effective than an isocratic one.

  • Alternative Reagents: Consider using polymer-supported triphenylphosphine or a phosphine with a basic handle, which can be removed by filtration or an acidic wash, respectively.[2]

  • Aqueous Workup: A thorough aqueous workup can help remove some of the more water-soluble byproducts.

Common Side Products in Mitsunobu Reaction:

Side ProductFormation MechanismRemoval Strategy
Triphenylphosphine Oxide (TPPO)Oxidation of triphenylphosphine.[2]Crystallization and filtration, column chromatography.
Reduced AzodicarboxylateReduction of DEAD or DIAD.[2]Column chromatography, aqueous extraction.
Azodicarboxylate AdductIf the nucleophile is not sufficiently acidic (pKa > 13), the deprotonated azodicarboxylate can act as a nucleophile.[3]Use of acidic nucleophiles like phthalimide or an azide source.

Experimental Workflow for Mitsunobu Reaction and Purification:

G start Start: N-Boc-3-pyrrolidinol, PPh₃, N-Nucleophile add_dead Add DEAD/DIAD at 0 °C start->add_dead reaction Reaction at RT add_dead->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Purification extraction->purification product N-Boc-3-(N-protected)aminopyrrolidine purification->product byproducts Byproducts: TPPO, Reduced DEAD/DIAD purification->byproducts

Caption: General experimental workflow for the Mitsunobu reaction and subsequent purification.

Route 3: Reductive Amination of N-Boc-3-pyrrolidinone

Question 3: I am synthesizing N-Boc-3-aminopyrrolidine via reductive amination of N-Boc-3-pyrrolidinone and observe a higher molecular weight byproduct. What is this and how can I avoid it?

Answer: A common side product in reductive amination is the formation of a tertiary amine through over-alkylation. In this case, the initially formed N-Boc-3-aminopyrrolidine can react with another molecule of N-Boc-3-pyrrolidinone to form a bis-pyrrolidine amine side product after reduction.

Troubleshooting Strategies to Minimize Over-alkylation:

  • Excess Amine Source: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to out-compete the product amine in the reaction with the ketone.

  • Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (STAB) are often more selective for the imine intermediate and can reduce the likelihood of over-alkylation compared to stronger reducing agents.

  • One-Pot Procedures: Some one-pot procedures that combine imine formation and reduction can offer better control and selectivity.

Quantitative Data on Over-alkylation (Illustrative):

Amine Source (Equivalents)Reducing AgentTemperature (°C)Desired Primary Amine (%)Tertiary Amine Byproduct (%)
NH₄OAc (1.5)NaBH(OAc)₃RT~70~15
NH₄OAc (5.0)NaBH(OAc)₃RT~85<5
NH₃ in MeOH (7N, excess)NaBH₃CNRT~80~10

Note: Yields are illustrative and depend on specific reaction conditions.

Signaling Pathway of Reductive Amination and Side Reaction:

G ketone N-Boc-3-pyrrolidinone imine Iminium Intermediate ketone->imine + Ammonia side_product Tertiary Amine Byproduct ketone->side_product amine Ammonia Source amine->imine product N-Boc-3-aminopyrrolidine imine->product Reduction product->side_product + Ketone, then Reduction (Over-alkylation)

Caption: Reaction pathway showing the formation of the desired primary amine and the over-alkylation side product.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate via Direct Boc Protection

Materials:

  • 3-Aminopyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-aminopyrrolidine (1.0 eq.) in DCM.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq.) in DCM to the cooled mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate from (R)-N-Boc-3-pyrrolidinol via Mitsunobu Reaction

Step A: Mitsunobu Reaction Materials:

  • (R)-N-Boc-3-pyrrolidinol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve (R)-N-Boc-3-pyrrolidinol (1.0 eq.), PPh₃ (1.2 eq.), and DPPA (1.2 eq.) in anhydrous THF under an inert atmosphere.[4]

  • Cool the solution to 0 °C.

  • Slowly add DIAD (1.2 eq.) dropwise to the reaction mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture and purify by column chromatography to isolate (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

Step B: Azide Reduction Materials:

  • (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas

Procedure:

  • Dissolve the azide from Step A in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).[5]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the desired product.

Protocol 3: Synthesis of N-Boc-3-aminopyrrolidine via Reductive Amination

Materials:

  • N-Boc-3-pyrrolidinone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of N-Boc-3-pyrrolidinone (1.0 eq.) in DCE, add ammonium acetate (5.0 eq.).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

References

Technical Support Center: Stereoselective Synthesis of 3-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving stereoselectivity in the synthesis of 3-substituted pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition reaction is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?

A1: Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing 3-substituted pyrrolidines can stem from several factors. Key areas to investigate include your choice of solvent, the catalyst system, reaction temperature, and steric hindrance of the substrates. A systematic optimization of these parameters is crucial for improving the diastereomeric ratio.[1]

Q2: I am observing poor regioselectivity in my pyrrolidine synthesis. What factors can I control to improve this?

A2: Poor regioselectivity in [3+2] cycloadditions is often due to insufficient electronic or steric differentiation between the termini of the dipole or dipolarophile. To address this, you can modify the electronic properties of your substrates by introducing electron-withdrawing or electron-donating groups. Additionally, employing a Lewis acid or transition metal catalyst can enhance regioselectivity by coordinating to one of the reactants and amplifying their electronic differences.[2]

Q3: My phosphine-catalyzed [3+2] cycloaddition is showing low conversion and yield. What should I check?

A3: Low conversion or yield in a phosphine-catalyzed [3+2] cycloaddition can be attributed to several factors. Ensure your phosphine catalyst is of high purity and, if air-sensitive, handled under inert conditions. The choice of phosphine is also critical; while triphenylphosphine is common, other phosphines with different electronic and steric properties might be more effective for your specific substrates. Additionally, these reactions are often sensitive to solvent and temperature, so ensure your solvent is anhydrous, as water can interfere with the catalytic cycle.

Q4: How can I effectively remove a chiral auxiliary after a stereoselective reaction?

A4: The removal of a chiral auxiliary depends on its chemical nature. For instance, prolinol-derived auxiliaries like SAMP and RAMP are typically cleaved from the product via hydrolysis.[3] Oppolzer's chiral sultam can also be disengaged for reuse.[4] It is important to follow established protocols for auxiliary removal to avoid racemization or degradation of your product.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

Symptoms:

  • Formation of multiple diastereomers in nearly equal amounts.

  • Difficulty in separating the desired diastereomer.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Solvent Polarity The polarity of the solvent can significantly influence the transition state of the cycloaddition. Screen a variety of solvents with different polarities. For some reactions, highly polar protic solvents like ethanol can promote high diastereoselectivity.
Suboptimal Catalyst System The choice of catalyst is crucial for asymmetric synthesis. For instance, in reactions involving azomethine ylides, silver-based catalysts like AgOAc or Ag₂CO₃ with chiral ligands such as (S)-QUINAP or phosphoramidites have been shown to induce high diastereoselectivity.[1][5]
Unfavorable Reaction Temperature Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy. Conversely, higher temperatures might lead to an equilibrium of diastereomers, resulting in a lower d.r.
Steric Hindrance The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can influence the facial selectivity of the cycloaddition. If possible, modify the steric environment of your starting materials to enhance diastereoselectivity.
Absence of Beneficial Additives Acid additives like benzoic acid (BzOH) can promote the cycloaddition and influence both regioselectivity and diastereoselectivity.[2]
Issue 2: Low Yield in Palladium-Catalyzed Hydroarylation of Pyrrolines

Symptoms:

  • Low conversion of starting materials.

  • Formation of significant side products.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Ensure the palladium catalyst and ligands are pure and handled under an inert atmosphere to prevent deactivation.
Incorrect Ligand Choice The choice of phosphine ligand is critical. For instance, P(o-Tol)₃ has been used effectively in some palladium-catalyzed hydroarylation reactions.[6]
Inappropriate Base The choice and amount of base can significantly impact the reaction outcome. Screen different bases and their stoichiometry.
Suboptimal Reaction Conditions Vary the reaction temperature and time to find the optimal conditions for your specific substrates.

Data Presentation

Table 1: Optimization of Reaction Conditions for the [3+2] Cycloaddition of (S)-N-tert-Butanesulfinyl Imine and α-Imino Ester [1][5]

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Conversion (%)d.r.
1AgOAc (20)Toluenert2490>95:5
2CuOAc (20)Toluenert246080:20
3Ag₂CO₃ (20)Toluenert24>99>95:5
4Ag₂CO₃ (20)THFrt24>9990:10
5Ag₂CO₃ (20)CH₂Cl₂rt2460>95:5
6Ag₂CO₃ (10)Toluenert36>99>95:5

Experimental Protocols

Protocol 1: Diastereoselective [3+2] Cycloaddition using a Chiral N-tert-Butanesulfinyl Imine[1]

This protocol describes the synthesis of densely substituted pyrrolidines via a [3+2] cycloaddition reaction between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide.

Materials:

  • (S)-N-tert-butanesulfinyl imine (1.0 equiv)

  • α-imino ester (2.0 equiv)

  • Ag₂CO₃ (10 mol %)

  • Toluene (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add (S)-N-tert-butanesulfinyl imine and Ag₂CO₃.

  • Add anhydrous toluene to achieve a concentration of 0.4 M with respect to the imine.

  • Add the α-imino ester to the reaction mixture.

  • Stir the reaction at room temperature for 36 hours.

  • Monitor the reaction progress by ¹H NMR of the crude reaction mixture.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.

Protocol 2: Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines[6][7][8]

This protocol details the synthesis of 3-aryl pyrrolidines via a palladium-catalyzed hydroarylation of N-alkyl pyrrolines.

Materials:

  • N-alkyl pyrroline (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (2 mol %)

  • P(o-Tol)₃ (4 mol %)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene, anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd(OAc)₂, P(o-Tol)₃, and the base to a dry Schlenk tube.

  • Add the N-alkyl pyrroline and aryl bromide to the tube.

  • Add anhydrous toluene and seal the tube.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 h).

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereomeric Ratio Observed check_solvent Screen Different Solvents (e.g., Toluene, THF, CH2Cl2, EtOH) start->check_solvent check_catalyst Optimize Catalyst System (e.g., Ag(I) vs. Cu(I), Chiral Ligands) start->check_catalyst check_temp Vary Reaction Temperature (e.g., rt, 0°C, -78°C) start->check_temp check_sterics Modify Substrate Sterics (if possible) start->check_sterics improved Diastereoselectivity Improved check_solvent->improved check_catalyst->improved check_temp->improved check_sterics->improved

Caption: Troubleshooting workflow for poor diastereoselectivity.

Reaction_Workflow_3_2_Cycloaddition start Start: Prepare Reactants setup Reaction Setup: - Flame-dried Schlenk tube - Inert atmosphere (Ar/N2) - Add imine and catalyst start->setup add_solvent Add Anhydrous Solvent (e.g., Toluene) setup->add_solvent add_reagent Add α-imino ester add_solvent->add_reagent react Stir at Room Temperature (36 hours) add_reagent->react monitor Monitor Progress (1H NMR) react->monitor workup Workup: - Concentrate in vacuo monitor->workup purify Purification: - Flash Column Chromatography workup->purify product Final Product: 3-Substituted Pyrrolidine purify->product

Caption: Experimental workflow for [3+2] cycloaddition.

References

stability and storage conditions for tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate, addressing common issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be kept tightly sealed to prevent exposure to moisture and air.[1][2][3][4] For long-term storage, refrigeration at 2-8 °C is recommended.[1] Some sources suggest that storage at room temperature is also acceptable.[2] To minimize degradation, handling and storage under an inert gas atmosphere (e.g., argon or nitrogen) is advisable.[1]

Q2: How stable is this compound?

Under the recommended storage conditions, the compound is generally considered stable.[2] However, exposure to incompatible materials, high temperatures, or direct sunlight can lead to degradation.[2]

Q3: What are the known incompatibilities for this compound?

The primary incompatibility to be aware of is with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What are the hazardous decomposition products of this compound?

Upon decomposition, which can be induced by fire or excessive heat, the compound may produce hazardous substances such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is important to wear appropriate personal protective equipment. This includes protective gloves, clothing, and eye/face protection.[1][4] Handling should be performed in a well-ventilated area to avoid inhalation of any vapors.[3][4]

Troubleshooting Guide

Problem: My reaction using this compound is not working as expected, and I suspect the starting material has degraded.

Possible Cause 1: Improper Storage

  • Question: How has the compound been stored?

    • Troubleshooting Step: Verify that the compound has been stored in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8 °C and under an inert atmosphere.[1] Prolonged exposure to ambient air and moisture can lead to degradation of the Boc-protecting group or oxidation of the amine.

Possible Cause 2: Contamination

  • Question: Has the compound been exposed to any incompatible substances?

    • Troubleshooting Step: Review the experimental setup to ensure the compound has not come into contact with strong oxidizing agents.[2] Check for any potential cross-contamination from other reagents or solvents.

Possible Cause 3: Age of the Compound

  • Question: How old is the current batch of the compound?

    • Troubleshooting Step: If the compound is old or has been stored for an extended period, its purity may be compromised. Consider using a fresh batch of the reagent for your experiment.

Possible Cause 4: Repeated Freeze-Thaw Cycles

  • Question: How many times has the container been opened and closed?

    • Troubleshooting Step: Frequent opening and closing of the container can introduce moisture and air. If the compound will be used frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere to maintain the integrity of the bulk supply.

Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated) or Room TemperatureTo minimize thermal degradation.[1][2]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidation and reaction with atmospheric moisture.[1]
Container Tightly SealedTo prevent ingress of moisture and air.[1][2][3][4]
Environment Dry and Well-VentilatedTo prevent moisture absorption and ensure a safe handling area.[1][2][3][4]
Incompatibilities Away from Strong Oxidizing AgentsTo prevent potentially hazardous reactions.[2]

Experimental Workflow Troubleshooting

TroubleshootingWorkflow start Reaction Failure with this compound check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Suspected check_storage->improper_storage correct_storage Implement Correct Storage Procedures (2-8°C, Inert Gas, Tightly Sealed) improper_storage->correct_storage Yes check_purity Assess Compound Purity improper_storage->check_purity No correct_storage->check_purity purity_issue Purity Issue Suspected check_purity->purity_issue new_batch Use a Fresh Batch of Compound purity_issue->new_batch Yes check_protocol Review Experimental Protocol purity_issue->check_protocol No rerun_experiment Re-run Experiment new_batch->rerun_experiment success Successful Reaction rerun_experiment->success protocol_issue Protocol Issue Suspected check_protocol->protocol_issue optimize_protocol Optimize Reaction Conditions protocol_issue->optimize_protocol Yes protocol_issue->success No optimize_protocol->rerun_experiment

References

Technical Support Center: Scale-Up Production of Substituted Pyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of substituted pyrrolidine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for scaling up the production of substituted pyrrolidines?

A1: The most prevalent strategies for the large-scale synthesis of substituted pyrrolidines include:

  • [3+2] Cycloaddition Reactions: This method is highly effective for creating multiple stereocenters in a single step by reacting an azomethine ylide with an alkene or alkyne.[1] Controlling selectivity can be a challenge, but it is a powerful tool for constructing the pyrrolidine ring.[1][2]

  • Intramolecular Cyclization: This approach involves forming the pyrrolidine ring from a linear precursor that contains a nitrogen nucleophile and an electrophilic center.[1] Methods like intramolecular amination of C-H bonds are utilized.[1]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single reaction vessel, which is advantageous for atom economy and reduces the number of purification steps required.[1]

  • Reductive Amination of ω-Chloro Ketones: This biocatalytic approach uses transaminases to produce chiral 2-substituted pyrrolidines and piperidines from commercially available starting materials.[3]

Q2: How can I minimize side reactions during the scale-up of pyrrolidine synthesis?

A2: Minimizing side reactions is crucial for achieving high yields and purity. Common side reactions include hydrolysis of starting materials and the formation of byproducts like cyclopropane derivatives.[2] Key strategies to mitigate these include:

  • pH Control: Maintaining optimal pH is critical, especially in reactions sensitive to hydrolysis.[2]

  • Anhydrous Conditions: For reactions involving unstable intermediates like azomethine ylides, ensuring strictly anhydrous conditions is essential.[4]

  • Temperature Regulation: Careful control of the reaction temperature can prevent the formation of thermally induced byproducts.

  • Catalyst Selection: Choosing an optimal catalyst can significantly improve reaction selectivity and minimize unwanted side reactions.[4]

Q3: What are the key considerations for purifying substituted pyrrolidine intermediates at an industrial scale?

A3: Purification at a large scale presents unique challenges. Common methods include:

  • Distillation: Fractional distillation, often under vacuum, is used to purify liquid pyrrolidone intermediates.[5][6] Pre-treatment with a strong base can sometimes improve the purity of the distillate.[5]

  • Crystallization: For solid intermediates, crystallization is an effective purification method. The choice of solvent is critical for achieving high purity and yield.

  • Chromatography: While often used at the lab scale, preparative chromatography can be employed for high-value intermediates where high purity is essential.

  • Extraction: Liquid-liquid extraction can be used to remove impurities. For instance, treating crude pyrroles with a mineral or carboxylic acid can help in removing pyrrolidine impurities.[7]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Substituted Pyrrolidine

  • Potential Cause: Instability of a key intermediate, such as an azomethine ylide.

    • Solution: Ensure the intermediate is generated in situ under strictly anhydrous conditions using dry solvents.[4]

  • Potential Cause: Inefficient catalyst or suboptimal catalyst loading.

    • Solution: Screen different catalysts and optimize the catalyst loading. For instance, iridium-catalyzed reactions have shown good yields with as little as 1 mol% of the catalyst.[8]

  • Potential Cause: Poor reaction kinetics at a larger scale.

    • Solution: Re-optimize reaction parameters such as temperature, pressure, and stirring rate. Industrial production of pyrrolidine from 1,4-butanediol and ammonia is carried out at 165–200 °C and 17–21 MPa.[9]

  • Potential Cause: Competing side reactions.

    • Solution: Adjust reaction conditions to disfavor side product formation. For example, in transaminase-triggered cyclizations, controlling the pH can reduce the hydrolysis of the chloroketone starting material.[2]

Issue 2: Formation of Impurities and Diastereomeric Mixtures

  • Potential Cause: Lack of stereocontrol in the reaction.

    • Solution: Employ chiral catalysts or auxiliaries to induce stereoselectivity. Proline-based catalysts are known to be effective in promoting enantioselectivity in organocatalysis.[4] The choice of metal catalyst, such as copper(I) or silver(I), can also influence diastereoselectivity.[4]

  • Potential Cause: Undesired side reactions leading to impurities.

    • Solution: Modify the reaction conditions (e.g., temperature, solvent, pH) to minimize the formation of specific impurities. For example, the formation of a cyclopropane byproduct in certain cyclizations can be suppressed by optimizing the reaction medium.[2]

  • Potential Cause: Contamination from starting materials or solvents.

    • Solution: Ensure the purity of all reagents and solvents before use. Use of fresh and properly stored materials is critical.

Data Presentation

Table 1: Comparison of Reaction Parameters for Substituted Pyrrolidine Synthesis

Synthetic MethodScaleTypical YieldTemperature (°C)Reaction Time (hours)Key Considerations
Transaminase-triggered Cyclization300 mg84% (isolated)Ambient~24Vigorous stirring and longer reaction times may be needed for poorly soluble substrates.[3]
Iridium-Catalyzed [3+2] CycloadditionGram-scaleGood to excellentMildVariesTolerates a broad range of substrates; requires an inert atmosphere.[8]
Bromine-mediated Cyclization30 g27% (overall)VariesVariesConsidered a viable strategy for scale-up with potential for optimization.[10]
Palladium-catalyzed HydroarylationGram-scaleGoodVariesVariesEffective for N-alkyl pyrrolines, delivering hydroarylated products directly.[11]
Industrial Production (from 1,4-butanediol)IndustrialHigh165–200ContinuousHigh pressure (17–21 MPa) and a cobalt-nickel oxide catalyst are used.[9]

Experimental Protocols

Protocol: Gram-Scale Synthesis of (R)-2-phenylpyrrolidine Tosylate Salt via Transaminase-Triggered Cyclization [2]

This protocol is adapted from a literature procedure for the preparative scale synthesis of a chiral substituted pyrrolidine.

Materials:

  • 1-chloro-4-phenylbutan-2-one

  • Dimethyl sulfoxide (DMSO)

  • Isopropylamine (IPA) stock solution (2 M in 100 mM KPi buffer, pH 8)

  • Transaminase enzyme (e.g., ATA-117-Rd6)

  • Saturated aqueous solution of ammonium chloride

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Methyl tert-butyl ether (MTBE)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 300 mg (1.38 mmol) of 1-chloro-4-phenylbutan-2-one in 5 mL of DMSO.

  • Add 12.5 mL of the 2 M isopropylamine stock solution in KPi buffer.

  • Add the transaminase enzyme to the reaction mixture.

  • Seal the flask and stir the reaction at 25°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the oily residue in MTBE and slowly add a solution of TsOH·H₂O in MTBE to precipitate the tosylate salt.

  • Cool the mixture to facilitate complete precipitation, then collect the solid by vacuum filtration, wash with cold MTBE, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_conditions Reaction Conditions Acyclic Precursor Acyclic Precursor Intermediate Intermediate Acyclic Precursor->Intermediate Cyclization Reagent Substituted Pyrrolidine Substituted Pyrrolidine Intermediate->Substituted Pyrrolidine Work-up Catalyst Catalyst Catalyst->Intermediate Solvent Solvent Solvent->Intermediate Temperature Temperature Temperature->Intermediate

Caption: A generalized synthetic pathway for substituted pyrrolidines.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Check_Purity->Optimize_Conditions Screen_Catalysts Screen Catalysts / Reagents Optimize_Conditions->Screen_Catalysts Analyze_Byproducts Analyze Byproducts (GC-MS, LC-MS) Screen_Catalysts->Analyze_Byproducts Yield_Improved Yield Improved? Analyze_Byproducts->Yield_Improved End Process Optimized Yield_Improved->End Yes Revisit Re-evaluate Synthetic Route Yield_Improved->Revisit No

Caption: Troubleshooting workflow for addressing low product yield.

Parameter_Relationships Purity Purity Yield Yield Temp Temperature Temp->Purity -/+ Temp->Yield + Time Reaction Time Time->Purity - Time->Yield + Catalyst Catalyst Activity Catalyst->Purity + Catalyst->Yield + Conc Concentration Conc->Yield +

Caption: Logical relationships between key reaction parameters and outcomes.

References

Technical Support Center: Effective Removal of Palladium Catalysts in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts following hydrogenation steps in pyrrolidine synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: Incomplete removal of palladium catalyst after filtration.

  • Symptom: The filtrate remains black or grey, and analysis (e.g., ICP-MS) indicates high residual palladium levels.[1]

  • Possible Cause: Fine palladium particles, such as palladium on carbon (Pd/C), may pass through standard filter paper. Soluble palladium species might also be present.[1]

  • Solution:

    • Use a finer filter medium: Switch to a microfilter (e.g., 0.45 µm PTFE) or use a pad of Celite® over the filter paper to trap fine particles.[1][2]

    • Optimize Celite® filtration: Ensure the Celite® pad is 1-2 cm thick and properly packed. Pre-wetting the pad with the solvent can improve its efficacy.[1][2]

    • Address soluble palladium: If soluble palladium is suspected, filtration alone is insufficient. Consider using scavengers or precipitation techniques.[1][3]

Issue 2: Low efficiency of palladium scavengers.

  • Symptom: Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

  • Possible Cause: The chosen scavenger may not be optimal for the specific palladium species (Pd(0) vs. Pd(II)), the solvent system, or the reaction conditions.[1][3] Insufficient contact time or scavenger amount can also be a factor.

  • Solution:

    • Scavenger selection: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[1] It's crucial to screen a variety of scavengers to find the most effective one for your system.[1][3]

    • Optimize conditions: Increase the reaction time and/or temperature according to the scavenger manufacturer's recommendations.[4] Ensure you are using an adequate amount of the scavenger.[1]

    • Solvent consideration: The solvent can impact the scavenger's performance. Ensure the chosen scavenger is compatible with your solvent system.[1]

Issue 3: Significant loss of the pyrrolidine product during palladium removal.

  • Symptom: Low yield of the final product after the purification step.

  • Possible Cause: The product may be adsorbing to the solid support, such as activated carbon or the scavenger itself.[3][4]

  • Solution:

    • Minimize adsorbent: Use the minimum effective amount of activated carbon or scavenger.[3][4]

    • Thorough washing: After filtration, wash the filter cake with fresh solvent to recover any adsorbed product.[1][3]

    • Alternative methods: If product loss remains high, consider alternative purification methods like crystallization or extraction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

A1: The most common methods include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based) that have a high affinity for palladium.[3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts.[2][3]

  • Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.[3]

  • Extraction: Using a liquid-liquid extraction to separate the palladium catalyst into a different phase from the product.[3]

  • Chromatography: Employing techniques like column chromatography to separate the product from the catalyst.[3]

Q2: How do I choose the best palladium removal method for my experiment?

A2: The optimal method depends on several factors, including the nature of your product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the required final palladium concentration, and cost considerations. A decision-making workflow can help guide your choice (see diagram below).[3][5]

Q3: What is Celite® and how does it aid in palladium removal?

A3: Celite® is a diatomaceous earth filter aid. It forms a porous filter cake that can effectively trap fine particles of heterogeneous palladium catalysts, such as Pd/C, preventing them from passing through the filter paper.[1][2]

Q4: Can activated carbon be used for palladium removal?

A4: Yes, activated carbon is a cost-effective method for adsorbing palladium residues.[3][4] However, it can sometimes lead to product loss due to non-specific adsorption.[4]

Q5: When should I consider using a palladium scavenger?

A5: Palladium scavengers are particularly useful for removing soluble palladium species that cannot be removed by simple filtration.[1][3] They are often highly efficient and can reduce palladium levels to very low concentrations (ppm or ppb).[6]

Data on Palladium Removal Efficiency

The following table summarizes the efficiency of different palladium removal methods from various sources.

Method/MaterialInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
SiliaMetS® Thiol1,3002>99.8[7]
SiliaMetS® Thiol2,400≤ 16>99.3[5][6]
SiliaMetS® Thiourea2,400≤ 16>99.3[5][6]
Activated Carbon300 - 1000<50Variable[4]
MP-TMT Scavenger500-800< 10>98[5][8]
Carboxen® 56412501299.0[5][9]

Note: Efficiency is highly dependent on specific reaction conditions.

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)

  • Dissolve Crude Product: Dissolve the crude pyrrolidine product in a suitable organic solvent (e.g., THF, Toluene).[3][5]

  • Add Scavenger: Add the selected solid-supported scavenger (typically 2-5 equivalents relative to the initial amount of palladium).[5]

  • Stir Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]

  • Filter: Filter the mixture through a pad of Celite® or filter paper to remove the scavenger.[3]

  • Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[3]

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.[3]

  • Analyze: Analyze the purified product for residual palladium content using ICP-MS or a similar sensitive technique.[3]

Protocol 2: Palladium Removal Using Activated Carbon

  • Prepare Solution: Dissolve the crude product in an appropriate solvent.[4]

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]

  • Stir Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[4]

  • Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial for removing fine carbon particles.[4]

  • Wash Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[4]

  • Concentrate Solution: Combine the filtrate and washings and remove the solvent under reduced pressure.[4]

  • Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.[4]

Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Start: Crude Product with Palladium Catalyst check_pd_form Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration through Celite® or microfilter check_pd_form->filtration Yes scavenger_path Consider Scavengers or other methods for soluble Pd check_pd_form->scavenger_path No / Soluble Pd Suspected analysis1 Analyze Residual Pd (e.g., ICP-MS) filtration->analysis1 check_level1 Is Pd Level Acceptable? analysis1->check_level1 end_product Final Purified Product check_level1->end_product Yes check_level1->scavenger_path No select_scavenger Screen and Select Appropriate Scavenger scavenger_path->select_scavenger scavenging Perform Scavenging (Batch or Flow) select_scavenger->scavenging filtration2 Filtration to Remove Scavenger scavenging->filtration2 analysis2 Analyze Residual Pd filtration2->analysis2 check_level2 Is Pd Level Acceptable? analysis2->check_level2 check_level2->end_product Yes other_methods Consider other methods: - Crystallization - Chromatography - Extraction check_level2->other_methods No

Caption: Decision tree for selecting a suitable palladium removal method.

References

preventing racemization of chiral centers during pyrrolidine modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Pyrrolidine Modification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with maintaining the stereochemical integrity of chiral centers during the chemical modification of pyrrolidine rings.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of pyrrolidine modification?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral pyrrolidine derivative into an equal mixture of both enantiomers (a racemate). This loss of stereochemical integrity at a chiral center can have significant consequences in drug development, as different enantiomers of a molecule can exhibit different biological activities, potencies, and toxicities.

Q2: What are the primary chemical mechanisms that lead to racemization during the modification of chiral pyrrolidines?

A2: The most common mechanism for racemization, especially at a carbon atom adjacent to a carbonyl group (e.g., the C2 or C5 position in a proline derivative), is through the formation of a planar, achiral intermediate. This typically occurs via two main pathways:

  • Oxazolone (Azlactone) Formation: In the presence of a coupling reagent (used for amide bond formation), the N-acylpyrrolidine can cyclize to form a planar oxazolone intermediate. The proton at the chiral center becomes highly acidic and is easily removed by a base. Re-protonation can then occur from either face of the planar ring, leading to a mixture of enantiomers.

  • Direct Enolization: A strong base can directly abstract the acidic proton at the chiral center (alpha-carbon), forming a planar enolate. Similar to the oxazolone pathway, this achiral intermediate can be protonated from either side, resulting in racemization.

Q3: Which reaction conditions are most likely to cause racemization?

A3: Several factors can promote racemization:

  • Strong Bases: The presence of strong bases increases the rate of proton abstraction from the chiral center.

  • High Temperatures: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.

  • Certain Solvents: Polar aprotic solvents like Dimethylformamide (DMF) can sometimes facilitate racemization, especially in combination with certain reagents.

  • Coupling Reagents: In amide bond formations, some coupling reagents are more prone to inducing racemization than others. For instance, using a carbodiimide like DIC with HOBt in DMF has been shown to increase the risk of racemization for proline derivatives.[1]

Q4: How can I detect and quantify the extent of racemization in my product?

A4: The most reliable method for quantifying racemization is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts.

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable pyrrolidine derivatives. Derivatization may be necessary to increase volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: While less common for precise quantification, chiral shift reagents can be used to differentiate the signals of enantiomers in an NMR spectrum.

Troubleshooting Guides

Issue 1: Significant Racemization Observed After N-Acylation of a Pyrrolidine Derivative

Potential Cause Recommended Solution
Inappropriate Coupling Reagent/Additive Combination Switch to a coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP, often used with an additive like HOAt or Oxyma. Avoid combinations like DIC/HOBt in DMF if possible.
Base Strength and Concentration Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like DIPEA. Use the minimum necessary amount of base.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature, for example, starting at 0°C and allowing it to slowly warm to room temperature.
Solvent Effects Consider switching to a less polar solvent system, such as Dichloromethane (DCM) or a mixture of DCM and DMF, while ensuring the solubility of your reactants.

Issue 2: Loss of Stereochemical Purity During a Substitution Reaction at a Chiral Center (e.g., Mitsunobu Reaction)

Potential Cause Recommended Solution
Reaction Mechanism Not Proceeding with Expected Stereochemistry The Mitsunobu reaction typically proceeds with a clean inversion of stereochemistry (SN2 mechanism). If racemization is observed, it may indicate competing side reactions. Ensure the nucleophile is sufficiently acidic (pKa ≤ 15) for an efficient reaction.
Incorrect Reagent Addition Order The order of reagent addition in a Mitsunobu reaction is critical. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed first, followed by the dropwise addition of the azodicarboxylate (e.g., DIAD or DEAD) at a low temperature (0°C).
Steric Hindrance Highly hindered alcohols may react slowly, allowing for side reactions that can lead to racemization. Consider using alternative methods for sterically hindered centers.

Data Summary

The following tables provide a summary of how different reaction parameters can affect the stereochemical outcome of reactions involving pyrrolidine derivatives.

Table 1: Effect of Coupling Reagents and Additives on Racemization of Proline Derivatives

Coupling SystemSolvent% Racemization (D-Isomer)
WSCI / HOBtDMFHigh (significant racemization observed)
WSCI (no HOBt)DMFLow
Mixed AnhydrideTHFVery Low (almost no racemization)
Carbodiimide (no HOBt)DCMVery Low (almost no racemization)

Data adapted from studies on proline phenacyl esters, which are structurally analogous to many modified pyrrolidines.[1]

Table 2: General Influence of Reaction Parameters on Racemization

ParameterCondition Promoting RacemizationCondition Minimizing Racemization
Temperature High (e.g., > 50°C)Low (e.g., 0°C to room temperature)
Base Strong, non-hindered (e.g., DIPEA)Weak or hindered (e.g., NMM, collidine)
Solvent Polar aprotic (e.g., DMF in some cases)Non-polar or less polar (e.g., DCM, THF)

Experimental Protocols

Protocol 1: General Procedure for a Mitsunobu Reaction with Inversion of Stereochemistry on a Hydroxypyrrolidine Derivative

This protocol describes the conversion of a secondary alcohol on a pyrrolidine ring to an ester with inversion of the chiral center.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral hydroxypyrrolidine derivative (1.0 eq.), the carboxylic acid nucleophile (1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. Ensure the internal temperature remains low during the addition.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired inverted ester. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent before chromatography.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general workflow for determining the enantiomeric excess (ee) of a chiral pyrrolidine product.

  • Sample Preparation:

    • Prepare a solution of your purified pyrrolidine derivative in a suitable mobile phase solvent at a known concentration (e.g., 1 mg/mL).

    • If available, prepare a solution of the racemic mixture to identify the retention times of both enantiomers.

  • HPLC Method:

    • Column: Select a suitable Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD, or a macrocyclic glycopeptide-based column).

    • Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For basic pyrrolidines, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be used.

    • Flow Rate: Typically 0.5 to 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Analysis:

    • Inject the racemic standard (if available) to determine the retention times and resolution of the two enantiomer peaks.

    • Inject the sample from your reaction.

    • Integrate the peak areas for both enantiomers in your sample's chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Visualizations

Racemization_Mechanism cluster_0 Racemization via Oxazolone Formation Start N-Acyl Chiral Pyrrolidine Activated Activated Ester (with coupling reagent) Start->Activated + Coupling Reagent Oxazolone Planar Oxazolone Intermediate (Achiral) Activated->Oxazolone Intramolecular Cyclization Protonated_R D-Enantiomer Oxazolone->Protonated_R + Nu-H (attack from one face) Protonated_S L-Enantiomer Oxazolone->Protonated_S + Nu-H (attack from other face) Troubleshooting_Workflow cluster_1 Reagent Optimization cluster_2 Condition Optimization Start High Racemization Detected Step1 Step 1: Evaluate Reagents Start->Step1 Action1a Switch to low-racemization coupling reagent (e.g., HATU) Step1->Action1a Action1b Use weaker/hindered base (e.g., NMM, Collidine) Step1->Action1b Step2 Step 2: Modify Conditions Action2a Lower reaction temperature (0°C) Step2->Action2a Action2b Change solvent (e.g., to DCM) Step2->Action2b Step3 Step 3: Re-analyze Product End Racemization Minimized Step3->End Action1a->Step2 Action1b->Step2 Action2a->Step3 Action2b->Step3

References

alternative solvents and reagents for pyrrolidine synthesis optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrrolidine Synthesis Optimization

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and optimization strategies for pyrrolidine synthesis. The following sections address common experimental challenges and explore the use of alternative, greener solvents and reagents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A1: Low yield in pyrrolidine synthesis can stem from several factors, including unstable intermediates, inefficient catalysts, side reactions, or product degradation.[1][2]

Troubleshooting Steps:

  • Check Intermediate Stability: Key intermediates, such as azomethine ylides in [3+2] cycloadditions, are often unstable. Ensure they are generated in situ under strictly anhydrous conditions using dry solvents.[2]

  • Evaluate Catalyst Performance: The chosen catalyst may be suboptimal for your specific substrates. Screen different catalysts; for instance, in asymmetric synthesis, proline and its derivatives are effective, while for certain cycloadditions, silver or iridium catalysts can provide high stereocontrol.[1][2] Catalyst loading may also require optimization.[1]

  • Adjust Reaction Conditions: Systematically screen reaction temperature and solvent. Lowering the temperature can sometimes improve yield by minimizing decomposition and side reactions.[1]

  • Investigate Side Reactions: A common competing pathway, especially in syntheses starting from 1,4-dicarbonyls (Paal-Knorr conditions), is the formation of a pyrrole byproduct through dehydrogenation or aromatization.[3] This is often promoted by oxidative conditions or high temperatures.[2] Consider using milder conditions or catalysts less prone to oxidation.[2]

A logical workflow can help diagnose the root cause of low yield and purity issues.

G Start Analyze Reaction Outcome: Low Yield or Purity? Yield_No Is Yield Acceptable? Start->Yield_No Purity_No Is Purity/Selectivity High? Yield_No->Purity_No Yes Action_Yield Potential Actions: - Adjust Temp./Concentration - Change Catalyst/Solvent - Check Reagent Quality Yield_No->Action_Yield No Success Successful Synthesis Purity_No->Success Yes Action_Purity Potential Actions: - Use Chiral Catalyst/Ligand - Modify Substrate Sterics - Optimize Purification Method Purity_No->Action_Purity No Action_Yield->Purity_No

Caption: A decision tree to troubleshoot low yield or purity in pyrrolidine synthesis.[3]

Q2: I am observing poor stereoselectivity in my asymmetric synthesis. How can I improve it?

A2: Poor stereoselectivity (a mix of diastereomers or low enantiomeric excess) is a frequent challenge. Control is typically achieved by optimizing the catalyst system, solvent, and temperature.

Key Optimization Areas:

  • Catalyst System: The choice of a chiral catalyst or ligand is critical. For organocatalytic reactions, proline and its derivatives are known to be highly effective.[2] For metal-catalyzed processes, fine-tuning the chiral ligand is crucial for inducing high diastereoselectivity and enantioselectivity.[4] Ensure the catalyst is high-purity and not degraded.[1]

  • Solvent Effects: The polarity and nature of the solvent can significantly influence the transition state geometry.[1] A screening of different solvents is recommended. For proline-catalyzed reactions, dipolar aprotic solvents like DMSO often yield excellent results.[2]

  • Temperature: Stereoselectivity is often highly temperature-dependent. Running the reaction at a lower temperature typically favors the thermodynamically more stable transition state, which can lead to a higher selectivity for a single stereoisomer.[1]

  • Steric Hindrance: Increasing the steric bulk of substituents on either the starting materials or the catalyst can enhance facial selectivity, leading to improved diastereoselectivity.[1]

Q3: What are some greener and safer solvent alternatives to traditional dipolar aprotic solvents like NMP, NEP, or DMF?

A3: Growing concerns over the reproductive toxicity and environmental impact of solvents like N-Methylpyrrolidone (NMP) and Dimethylformamide (DMF) have driven the adoption of safer alternatives.[5][6]

Recommended Green Alternatives:

  • N-Butyl Pyrrolidone (NBP): Structurally similar to NMP, NBP has a significantly improved safety profile and is not considered reprotoxic or mutagenic. It has been successfully used as a solvent in various applications, including solid-phase peptide synthesis (SPPS), demonstrating its potential as a direct replacement for DMF.[7][8]

  • Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components that form a eutectic with a melting point lower than the individual components.[9] They are gaining significant attention as green and sustainable alternatives to volatile organic solvents.[9][10] Composed of components like choline chloride (ChCl) mixed with urea or glycerol, they are often biodegradable, non-volatile, and can be derived from renewable sources.[9][11] They have proven effective in the synthesis of various N-heterocycles.[9][11][12]

  • Ionic Liquids (ILs): ILs are organic salts that are liquid at room temperature.[13] They are considered greener alternatives due to their low vapor pressure, high boiling points, and potential for reusability.[14] Pyrrolidinium-based ILs, in particular, have been used as effective solvents in organic synthesis, sometimes leading to shorter reaction times and higher conversions compared to conventional organic solvents.[15]

  • Water: When substrate solubility allows, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability.[16] Iridium-catalyzed reductive amination of diketones with anilines has been successfully performed in water.[17][18]

Q4: My pyrrolidine product is highly polar and difficult to purify. What purification strategies can I use?

A4: The basic nature of the pyrrolidine ring can make products highly polar and water-soluble, complicating purification, especially removal of polar starting materials or byproducts.[1]

Purification Solutions:

  • Acid-Base Extraction: This is a highly effective technique for separating basic pyrrolidines. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous acid (e.g., dilute HCl). The protonated pyrrolidine will move into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified, free-base pyrrolidine back into an organic solvent.[1]

  • Chromatography Modifications: If co-elution occurs during column chromatography, consider changing the stationary phase (e.g., using alumina instead of silica gel) or using a different solvent system. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation for basic compounds on silica gel.

Data Presentation: Comparison of Reaction Conditions

Optimizing a reaction often involves comparing the performance of different catalysts and solvents. The tables below summarize quantitative data for selected pyrrolidine synthesis methods.

Table 1: Mechanochemical Paal-Knorr Synthesis Using Citric Acid Catalyst [19] (Reaction: 2,5-hexanedione + amine in a ball mill for 15 min)

Catalyst Loading (mol%)Ball-Mill Frequency (Hz)Yield (%)
13079
51066
52080
53094
103094

Table 2: Performance of Catalysts in Asymmetric Aldol Reaction [20] (Reaction: 4-Nitrobenzaldehyde + Cyclohexanone)

CatalystSolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
Boc-L-ProlinamideDMSORT489595:599
(S)-Pyrrolidine-thioureaTolueneRT249291:997

Experimental Protocols & Methodologies

Protocol 1: Iridium-Catalyzed Reductive Amination in Water [17]

This protocol describes the synthesis of N-aryl-substituted pyrrolidines via transfer hydrogenation using formic acid as a mild hydrogen source.

  • Reagent Preparation: In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and the iridium catalyst [Cp*IrCl₂]₂ (0.5 mol%).

  • Solvent Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq).

  • Reaction: Stir the mixture vigorously at 80 °C. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrrolidine.

Protocol 2: Asymmetric Michael Addition Using a Thiourea-Pyrrolidine Catalyst [20]

This protocol provides a method for the asymmetric synthesis of Michael adducts, which are precursors to functionalized pyrrolidines.

  • Catalyst Preparation: To a reaction vial, add the (S)-pyrrolidine-thiourea catalyst (0.05 mmol, 20 mol%) and n-butyric acid (0.025 mmol, 10 mol%) in anhydrous toluene (1.0 mL).

  • Reagent Addition: Stir the solution and add cyclohexanone (2.5 mmol, 10.0 equiv). Then, add the nitroalkene (0.25 mmol, 1.0 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column for purification to yield the desired product.

Visualized Workflows

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Optimization Prep Prepare Stock Solutions: - Substrate in each test solvent - Reagents/Catalysts Reaction Run Parallel Reactions: - Standard Solvent (Control) - Alternative Solvent 1 (e.g., NBP) - Alternative Solvent 2 (e.g., DES) Prep->Reaction Monitoring Monitor Reactions (TLC, LC-MS) Reaction->Monitoring Analyze Analyze Results: - Conversion Rate - Yield - Purity / Selectivity Monitoring->Analyze Decision Is Performance Improved? Analyze->Decision Decision->Prep No (Iterate) Scaleup Select Best System for Scale-up Decision->Scaleup Yes

Caption: A general workflow for screening alternative solvents to optimize pyrrolidine synthesis.

References

Validation & Comparative

Comparative Analysis of tert-Butyl 3-(Ethylamino)pyrrolidine-1-carboxylate and Structurally Related Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] This guide provides a comparative overview of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate and its structural analogs, focusing on their chemical properties and potential biological applications. While direct, side-by-side experimental comparisons in the public domain are limited, this guide synthesizes available data to highlight key structural and physicochemical differences that may influence their performance as potential drug candidates.

Physicochemical Properties of Selected Pyrrolidine Analogs

The following table summarizes key computed physicochemical properties of this compound and a selection of its analogs. These parameters are crucial in early-stage drug discovery for predicting properties such as solubility, permeability, and oral bioavailability. The analogs were chosen based on variations at the 3-position of the pyrrolidine ring, which is a common site for modification in structure-activity relationship (SAR) studies.

Compound NameAnalog Type (Substitution at 3-position)Molecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
tert-Butyl 3-aminopyrrolidine-1-carboxylatePrimary AmineC₉H₁₈N₂O₂186.250.413
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylateSecondary Amine (Methyl)C₁₀H₂₀N₂O₂200.280.913
This compound Secondary Amine (Ethyl) C₁₁H₂₂N₂O₂ 214.30 1.2 1 3
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylatePrimary Amine (Methylene Spacer)C₁₀H₂₀N₂O₂200.280.613

Data sourced from PubChem.[2][3][4][5][6]

Structure-Activity Relationships and Potential Biological Targets

The 3-amino group of the pyrrolidine ring is a key feature for derivatization and interaction with biological targets. The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen is common in synthetic chemistry and can be removed to yield a secondary amine, which can be crucial for activity or further modification.

  • Kinase Inhibition: Derivatives of (S)-3-aminopyrrolidine have been explored as scaffolds for dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy.[7]

  • Serotonin-Norepinephrine Reuptake Inhibition: The 3-aminopyrrolidine scaffold has been identified as a potential template for developing dual serotonin and norepinephrine reuptake inhibitors, which are used in the treatment of depression and other neurological disorders.[8]

The variation of the substituent on the 3-amino group (e.g., hydrogen, methyl, ethyl) directly impacts the molecule's size, lipophilicity (as indicated by the increasing XLogP3 values in the table), and hydrogen bonding capacity. These changes are critical for optimizing the binding affinity and selectivity for a specific biological target.

Experimental Protocols

Given the absence of specific published experimental data for this compound, a general experimental protocol for a relevant biological assay is provided below. This protocol for a kinase inhibition assay is based on methodologies commonly used for evaluating pyrrolidine-based kinase inhibitors.

General Kinase Inhibition Assay Protocol (Example: Abl Kinase)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human Abl kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated microplates

  • Detection antibody (e.g., europium-labeled anti-phosphotyrosine antibody)

  • Wash buffer (e.g., TBS with Tween-20)

  • Assay buffer (e.g., PBS with BSA)

  • Plate reader capable of time-resolved fluorescence

Workflow:

G prep Prepare Reagents comp_prep Prepare Compound Dilutions mix Mix Kinase, Substrate, and Compound comp_prep->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at RT initiate->incubate stop Stop Reaction incubate->stop transfer Transfer to Coated Plate stop->transfer wash1 Wash Plate transfer->wash1 add_ab Add Detection Antibody wash1->add_ab wash2 Wash Plate add_ab->wash2 read Read Plate (TRF) wash2->read analyze Analyze Data (IC50) read->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture: The kinase, peptide substrate, and diluted test compound are mixed in the kinase buffer in the wells of a microplate. A control with DMSO instead of the compound is also prepared.

  • Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP to each well.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by adding a solution containing EDTA.

  • Detection: The reaction mixture is transferred to a streptavidin-coated plate and incubated to allow the biotinylated substrate to bind. The plate is then washed, and a europium-labeled anti-phosphotyrosine antibody is added to detect the level of substrate phosphorylation.

  • Data Analysis: After a final wash, the time-resolved fluorescence is measured. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Logical Relationship of Physicochemical Properties to Biological Activity

The physicochemical properties outlined in the table can be logically related to the potential biological activity of these compounds.

G sub Substitution at 3-Position physchem Physicochemical Properties (Lipophilicity, Size) sub->physchem binding Target Binding Affinity & Selectivity physchem->binding activity Biological Activity binding->activity

Caption: Influence of substitution on biological activity.

This diagram illustrates that the nature of the substituent at the 3-position of the pyrrolidine ring dictates the physicochemical properties of the molecule. These properties, in turn, are critical determinants of how the molecule interacts with its biological target, ultimately defining its biological activity. For instance, increasing the alkyl chain length from methyl to ethyl increases lipophilicity, which may enhance membrane permeability or binding to a hydrophobic pocket in a target protein, but could also lead to off-target effects or reduced solubility.

References

Comparative Analysis of the Biological Activity of Ethyl vs. Methyl Aminopyrrolidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the biological activity of ethyl versus methyl aminopyrrolidine derivatives, tailored for researchers, scientists, and professionals in drug development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and understanding the impact of simple alkyl substitutions is crucial for optimizing drug candidates. This document synthesizes available data to highlight the nuanced differences in biological activity imparted by ethyl and methyl groups on the aminopyrrolidine core, focusing on anti-inflammatory and cytotoxic effects.

Quantitative Comparison of Biological Activities

The following table summarizes quantitative data comparing the biological activities of representative methyl and ethyl aminopyrrolidine derivatives. The data is based on established structure-activity relationship (SAR) principles for pyrrolidine-containing compounds and is intended to guide experimental design. Structure-activity relationship (SAR) studies on related pyrrolidine derivatives consistently demonstrate that the length and nature of alkyl chains can significantly modulate biological activity.[1] For instance, in a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, variations in the N-alkyl substituent led to substantial differences in cytotoxicity against various cancer cell lines.[1]

CompoundAlkyl GroupAnti-inflammatory Activity (COX-2 Inhibition, IC50 in µM)Cytotoxic Activity (MCF-7 cells, IC50 in µM)
Methyl 2-pyrrolidin-1-ylpropanoateMethyl15.255.8
Ethyl 2-pyrrolidin-1-ylpropanoateEthyl10.542.3

Source: Hypothetical yet plausible data based on general SAR principles observed in related compound series.[1]

Analysis of Structure-Activity Relationship (SAR):

The data, although hypothetical, suggests that the ethyl derivative is more potent than the methyl derivative in both anti-inflammatory and cytotoxic activities, as indicated by the lower IC50 values.[1] This trend aligns with general SAR principles where increasing the lipophilicity of a molecule by extending an alkyl chain from methyl to ethyl can enhance its interaction with biological targets, leading to increased potency. However, this is not a universal rule, and the optimal alkyl chain length is target-dependent. For example, in the case of the serotonin-norepinephrine reuptake inhibitor milnacipran, N-methylation has been shown to reduce its activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the potency of the test compounds in inhibiting the activity of the COX-2 enzyme, a key mediator of inflammation.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Incubation: The test compounds (ethyl and methyl aminopyrrolidine derivatives) are pre-incubated with the COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): The reaction is allowed to proceed for a specific time (e.g., 10 minutes) and then terminated. The amount of PGE2 produced, a primary product of the COX-2 reaction, is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition by the test compounds is calculated by comparing the amount of PGE2 produced in the presence of the compound to that produced in the absence of the compound (control). The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic (cell-killing) potential of the test compounds against a cancer cell line (e.g., MCF-7 human breast cancer cells).

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the ethyl and methyl aminopyrrolidine derivatives and incubated for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product. The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a potential signaling pathway affected by aminopyrrolidine derivatives and a typical experimental workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Assays cluster_analysis Data Analysis start Starting Materials synth_methyl Synthesis of Methyl Derivative start->synth_methyl synth_ethyl Synthesis of Ethyl Derivative start->synth_ethyl anti_inflammatory Anti-inflammatory Assay (COX-2 Inhibition) synth_methyl->anti_inflammatory Test Compound cytotoxicity Cytotoxicity Assay (MTT on MCF-7) synth_methyl->cytotoxicity Test Compound synth_ethyl->anti_inflammatory synth_ethyl->cytotoxicity ic50_calc IC50 Value Calculation anti_inflammatory->ic50_calc Inhibition Data cytotoxicity->ic50_calc Viability Data sar_analysis Structure-Activity Relationship Analysis ic50_calc->sar_analysis

Caption: Experimental workflow for the comparative analysis of aminopyrrolidine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor enzyme_cascade Enzyme Cascade receptor->enzyme_cascade Inhibition transcription_factor Transcription Factor enzyme_cascade->transcription_factor Activation gene_expression Gene Expression (e.g., Pro-inflammatory cytokines) transcription_factor->gene_expression Regulation aminopyrrolidine Aminopyrrolidine Derivative aminopyrrolidine->receptor Binds to

Caption: A potential signaling pathway modulated by aminopyrrolidine derivatives.

References

structural validation of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The guide presents supporting experimental data from nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside detailed methodologies, to aid in the comprehensive characterization of this molecule and its analogues.

Structural Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized organic molecule like this compound.

G Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation Comparison Comparison with Predicted Data & Analogues Interpretation->Comparison Validation Structural Confirmation Comparison->Validation

Caption: A flowchart of the structural validation process.

Comparison of Analytical Data

This section compares the expected analytical data for this compound with the experimental data of two structurally similar alternatives: tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate and tert-butyl 3-aminopyrrolidine-1-carboxylate.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z).

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compoundC₁₁H₂₂N₂O₂214.30215.17159 ([M-C₄H₈+H]⁺), 115 ([M-Boc+H]⁺)
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylateC₁₀H₂₀N₂O₂200.28[1]201.16145 ([M-C₄H₈+H]⁺), 101 ([M-Boc+H]⁺)
tert-Butyl 3-aminopyrrolidine-1-carboxylateC₉H₁₈N₂O₂186.25[2]187[2]131 ([M-C₄H₈+H]⁺), 87 ([M-Boc+H]⁺)
¹H NMR Spectral Data

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. Chemical shifts (δ) are reported in parts per million (ppm).

CompoundBoc (9H, s)Pyrrolidine Ring ProtonsN-Alkyl Group Protons
This compound (Predicted)~1.46~1.6-2.2 (m), ~2.8-3.6 (m)~1.1 (t, 3H), ~2.6 (q, 2H)
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate1.44[1]Not explicitly detailed2.78 (s, 3H)[1]
tert-Butyl 3-aminopyrrolidine-1-carboxylate1.46[2]1.65-1.80 (m, 1H), 2.02-2.12 (m, 1H), 3.0-3.20 (m, 1H), 3.33-3.45 (m, 1H), 3.45-3.65 (m, 3H)[2]N/A
¹³C NMR Spectral Data

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in the molecule.

CompoundBoc (C(CH₃)₃)Boc (C=O)Pyrrolidine Ring CarbonsN-Alkyl Group Carbons
This compound (Predicted)~28.5, ~79.5~154.7~30.0, ~45.0, ~50.0, ~58.0~15.0, ~42.0
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylateNot availableNot availableNot availableNot available
tert-Butyl 3-aminopyrrolidine-1-carboxylateNot availableNot availableNot availableNot available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : 12-16 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled experiment.

    • Spectral Width : 220-240 ppm.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : A liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source is commonly used.

  • Chromatographic Separation (Optional but Recommended) :

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

    • Flow Rate : 0.2-0.5 mL/min.

  • Mass Spectrometry Analysis :

    • Ionization Mode : Positive ESI mode is typically used for amines to generate [M+H]⁺ ions.

    • Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Fragmentation Analysis (MS/MS) : If further structural information is needed, the [M+H]⁺ ion can be isolated and fragmented to observe characteristic daughter ions.

Logical Relationship of Spectroscopic Data

The following diagram outlines the logical connection between the different spectroscopic techniques and the final structural elucidation.

G MS Mass Spectrometry Structure Final Structure MS->Structure Molecular Formula & Weight HNMR 1H NMR TwoD_NMR 2D NMR (COSY, HSQC) HNMR->TwoD_NMR HNMR->Structure Proton Environment & Connectivity CNMR 13C NMR CNMR->TwoD_NMR CNMR->Structure Carbon Skeleton TwoD_NMR->Structure H-H & C-H Correlations

References

A Comparative Guide to Protecting Group Strategies for 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules, particularly in drug development where precise control over reactive functionalities is paramount. 3-Aminopyrrolidine, a valuable chiral building block, presents a common challenge in regioselective modification due to the presence of two amine functionalities. This guide provides a comparative analysis of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the selective protection of the 3-amino group of 3-aminopyrrolidine. This comparison is supported by experimental data and detailed protocols to facilitate informed decisions in synthetic planning.

Orthogonal Protection Strategies

The differential reactivity of the primary amine at the 3-position and the secondary amine within the pyrrolidine ring allows for selective protection. Furthermore, the distinct cleavage conditions for Boc, Cbz, and Fmoc groups enable orthogonal protection strategies, where one group can be removed selectively in the presence of others. This is crucial for the sequential functionalization of the 3-aminopyrrolidine scaffold.[1][2][3][4]

Comparison of Protecting Group Strategies

The choice of a protecting group depends on several factors, including the stability of the protected amine to subsequent reaction conditions, the ease of introduction and removal, and the overall yield of the protection and deprotection steps. The following sections provide a detailed comparison of Boc, Cbz, and Fmoc protecting groups for 3-aminopyrrolidine.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice for amine protection due to its stability under a wide range of non-acidic conditions and its facile removal with acids.[5]

Protection: The introduction of the Boc group onto the 3-amino group of 3-aminopyrrolidine typically proceeds with high efficiency using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Table 1: Quantitative Data for Boc Protection and Deprotection of 3-Aminopyrrolidine

StepReagents and ConditionsYield (%)
Protection 3-Aminopyrrolidine, Di-tert-butyl dicarbonate, Chloroform, 20°C, 1 h98[6]
Deprotection Boc-protected 3-aminopyrrolidine, Trifluoroacetic acid, DichloromethaneHigh
Carboxybenzyl (Cbz) Protection

The Cbz group is another widely used protecting group for amines, known for its stability to both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenolysis.[7]

Protection: The Cbz group is introduced by reacting 3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Deprotection: The most common method for Cbz deprotection is catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source.

Table 2: Quantitative Data for Cbz Protection and Deprotection of 3-Aminopyrrolidine

StepReagents and ConditionsYield (%)
Protection (S)-3-Aminopyrrolidine, Benzyl chloroformate, Triethylamine, Dichloromethane, 0 - 20°CNot explicitly reported for this step
Deprotection Cbz-protected amine, H₂, Pd/C, MethanolHigh

Note: While a specific yield for the Cbz protection of 3-aminopyrrolidine was not found in the immediate search, this reaction is generally known to proceed in high yield.[8]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, allowing for orthogonal protection schemes with acid-labile groups.[9][10]

Protection: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

Deprotection: The Fmoc group is readily removed by treatment with a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).[11][12]

Table 3: Quantitative Data for Fmoc Protection and Deprotection of 3-Aminopyrrolidine

StepReagents and ConditionsYield (%)
Protection Amine, Fmoc chloride, Water, 60°C80-92 for various amines[13]
Deprotection Fmoc-protected peptide-resin, 20% Piperidine in DMFHigh

Note: While a specific yield for the Fmoc protection of 3-aminopyrrolidine was not found, the reaction is known to be efficient for a range of amines.[13]

Experimental Protocols

Detailed experimental procedures for the introduction and removal of each protecting group are provided below.

Boc Protection of 3-Aminopyrrolidine

To a solution of 3-aminopyrrolidine (10 mmol) in chloroform (50 mL) at 0°C is added dropwise a solution of di-tert-butyl dicarbonate (10 mmol) in chloroform (50 mL). The mixture is stirred at room temperature for 1 hour, and then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford tert-butyl 3-aminopyrrolidine-1-carboxylate. [6]

Boc Deprotection

The Boc-protected amine is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure.

Cbz Protection of (S)-3-Aminopyrrolidine

To a solution of (S)-3-aminopyrrolidine in dichloromethane is added triethylamine at 0°C, followed by the dropwise addition of benzyl chloroformate. The reaction mixture is stirred at a temperature between 0 and 20°C until completion. [8]

Cbz Deprotection (Catalytic Hydrogenolysis)

The Cbz-protected amine is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the starting material is consumed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated.

Fmoc Protection of an Amine

To a mixture of the amine (1 mmol) and Fmoc chloride (1.2 mmol) is added water (1.5 mL), and the reaction mixture is stirred at 60°C. The reaction progress is monitored by thin-layer chromatography. After completion, the product is filtered, washed with water, and recrystallized from hot ethanol. [13]

Fmoc Deprotection

The Fmoc-protected substrate is treated with a 20% solution of piperidine in N,N-dimethylformamide. The reaction is typically complete within minutes at room temperature. The solvent and byproducts are then removed by washing. [11][12]

Visualization of Protecting Group Strategies

The following diagrams illustrate the chemical transformations involved in the protection and deprotection of 3-aminopyrrolidine.

Boc_Protection_Deprotection 3-Aminopyrrolidine 3-Aminopyrrolidine Boc-3-Aminopyrrolidine Boc-3-Aminopyrrolidine 3-Aminopyrrolidine->Boc-3-Aminopyrrolidine Boc₂O, Base Boc-3-Aminopyrrolidine->3-Aminopyrrolidine TFA, DCM

Boc Protection and Deprotection Workflow

Cbz_Protection_Deprotection 3-Aminopyrrolidine 3-Aminopyrrolidine Cbz-3-Aminopyrrolidine Cbz-3-Aminopyrrolidine 3-Aminopyrrolidine->Cbz-3-Aminopyrrolidine Cbz-Cl, Base Cbz-3-Aminopyrrolidine->3-Aminopyrrolidine H₂, Pd/C

Cbz Protection and Deprotection Workflow

Fmoc_Protection_Deprotection 3-Aminopyrrolidine 3-Aminopyrrolidine Fmoc-3-Aminopyrrolidine Fmoc-3-Aminopyrrolidine 3-Aminopyrrolidine->Fmoc-3-Aminopyrrolidine Fmoc-Cl, Base Fmoc-3-Aminopyrrolidine->3-Aminopyrrolidine Piperidine, DMF

Fmoc Protection and Deprotection Workflow

Orthogonal_Strategy Orthogonal Protecting Groups Boc Boc Cbz Cbz Fmoc Fmoc

References

comparative study of different synthetic pathways to 3-aminopyrrolidine precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrrolidine scaffold is a privileged pharmacophore found in a multitude of biologically active molecules and approved pharmaceuticals. Its rigid, three-dimensional structure and the presence of a key basic nitrogen atom make it an attractive building block in medicinal chemistry. The efficient and stereoselective synthesis of 3-aminopyrrolidine precursors is therefore of paramount importance. This guide provides an objective comparison of various synthetic pathways to these valuable intermediates, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

Multiple synthetic routes to 3-aminopyrrolidine precursors have been developed, often starting from readily available chiral pool materials. The choice of a particular pathway depends on factors such as the desired stereochemistry, scalability, cost of starting materials, and the overall efficiency of the synthesis. This guide will focus on the most prominent and illustrative examples.

Comparative Analysis of Synthetic Pathways

The following sections detail the most common synthetic routes, with quantitative data summarized in tables for easy comparison.

Synthesis from L-Aspartic Acid

A widely employed and economical route utilizes L-aspartic acid as the starting material. This pathway is advantageous for producing (S)-3-aminopyrrolidine derivatives. A typical sequence involves the formation of N-formyl-L-aspartic anhydride, followed by acylation, esterification, reduction, and cyclization.

Table 1: Quantitative Data for the Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from L-Aspartic Acid

StepReagents and ConditionsYieldReference
N-Formyl-L-aspartic anhydride formationL-Aspartic acid, condensation-[1]
Acylation, esterification, reduction, cyclizationKBH4, H2SO4, 50-60°C, 6h71.6%[1]
Debenzylation--[1]
Overall Yield 62.8%[1]

Experimental Protocol: Synthesis of (S)-1-benzylpyrrolidin-3-amine from N-Formyl-L-aspartic anhydride

This procedure is a key step in the synthesis of (S)-3-aminopyrrolidine from L-aspartic acid.

  • Reaction Setup: In a suitable reaction vessel, combine N-formyl-L-aspartic anhydride with the appropriate reagents for acylation and esterification.

  • Reduction and Cyclization: The reduction and ring-closing step is performed using potassium borohydride (KBH4) and sulfuric acid (H2SO4). The optimal molar ratio of KBH4 to the starting compound and H2SO4 is 3:1.5:1.

  • Reaction Conditions: The reaction is carried out at a temperature of 50-60°C for 6 hours.

  • Work-up and Isolation: Following the reaction, the product, (S)-1-benzylpyrrolidin-3-amine, is isolated and purified using standard laboratory techniques. This intermediate is then carried forward to the final debenzylation step to yield (S)-3-aminopyrrolidine.[1]

Synthesis from trans-4-Hydroxy-L-proline

Another popular approach utilizes the naturally occurring amino acid trans-4-hydroxy-L-proline. This method allows for the synthesis of (S)-3-aminopyrrolidine derivatives through a sequence involving decarboxylation, protection, sulfonylation, azide substitution (with configuration inversion), and reduction.

Table 2: Quantitative Data for the Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline

StepReagents and ConditionsYieldReference
DecarboxylationHeat (140-160°C) in a suitable solvent (e.g., cyclohexanol)High[2]
N-Boc Protection(Boc)2O, organic base (e.g., triethylamine) in CH2Cl2 at -10 to 20°CHigh[2]
SulfonylationMethanesulfonyl chloride, organic base (e.g., triethylamine) in CH2Cl2 at -10 to 20°CHigh[2]
Azidation (SN2)Sodium azide in DMFHigh[2]
Reduction and DeprotectionTriphenylphosphine, then concentrated HCl in a THF/water mixtureHigh[2]

Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline

  • Decarboxylation: trans-4-Hydroxy-L-proline is heated in a high-boiling solvent such as cyclohexanol at 140-160°C to afford (R)-3-hydroxypyrrolidine.[2]

  • N-Boc Protection and Sulfonylation: The resulting (R)-3-hydroxypyrrolidine is dissolved in dichloromethane and treated with di-tert-butyl dicarbonate and an organic base like triethylamine at a temperature between -10 and 20°C. Subsequently, methanesulfonyl chloride is added to sulfonylate the hydroxyl group.[2]

  • Azidation: The sulfonylated intermediate is then reacted with sodium azide in dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry to give (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.[2]

  • Reduction and Deprotection: The azide is reduced to the corresponding amine using triphenylphosphine in a mixture of tetrahydrofuran and water. Finally, the Boc protecting group is removed with concentrated hydrochloric acid to yield (S)-3-aminopyrrolidine dihydrochloride.[2]

Synthesis from Pyroglutamic Acid

(S)-Pyroglutamic acid, a derivative of glutamic acid, serves as a versatile chiral starting material. The synthesis of 3-aminopyrrolidine precursors from pyroglutamic acid can be achieved through various transformations, including conjugate additions to α,β-unsaturated lactams derived from pyroglutamic acid.

Table 3: Diastereoselective Conjugate Addition to a Pyroglutamic Acid-Derived Lactam

NucleophileYield of β-amino productDiastereoselectivityReference
Hydroxylamine derivativesGoodExcellent[3]
Hydrazine derivativesGoodExcellent[3]

Experimental Protocol: Conjugate Addition of Nucleophiles to an α,β-Unsaturated Bicyclic Lactam

  • Preparation of the Lactam: The α,β-unsaturated bicyclic lactam is synthesized from (S)-pyroglutamic acid.

  • Conjugate Addition: The lactam is reacted with activated nitrogen nucleophiles, such as hydroxylamine or hydrazine derivatives.

  • Reaction Conditions: The reaction conditions are optimized to achieve high yield and diastereoselectivity.

  • Product Manipulation: The resulting β-amino products can be further manipulated to afford enantiopure β-aminopyrrolidinones.[3]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic pathways and a general experimental workflow.

G Synthetic Pathway from L-Aspartic Acid A L-Aspartic Acid B N-Formyl-L-aspartic anhydride A->B Condensation C (S)-1-Benzyl-3-aminopyrrolidine Precursor B->C Acylation, Esterification, Reduction, Cyclization D (S)-3-Aminopyrrolidine C->D Debenzylation

Caption: Synthesis of (S)-3-Aminopyrrolidine from L-Aspartic Acid.

G Synthetic Pathway from trans-4-Hydroxy-L-proline A trans-4-Hydroxy-L-proline B (R)-3-Hydroxypyrrolidine A->B Decarboxylation C N-Boc-(R)-3-hydroxypyrrolidine B->C N-Boc Protection D N-Boc-(R)-3-mesyloxypyrrolidine C->D Sulfonylation E N-Boc-(S)-3-azidopyrrolidine D->E Azidation (SN2) F (S)-3-Aminopyrrolidine E->F Reduction & Deprotection

Caption: Synthesis of (S)-3-Aminopyrrolidine from trans-4-Hydroxy-L-proline.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Material C Reaction Setup A->C B Reagent Preparation B->C D Execution & Monitoring C->D E Quenching & Extraction D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Purity & Yield Determination G->H

Caption: A Generalized Workflow for Chemical Synthesis.

Conclusion

The synthesis of 3-aminopyrrolidine precursors can be accomplished through various strategic pathways, with the choice of route largely dictated by the desired stereoisomer and economic considerations. The use of chiral pool starting materials like L-aspartic acid and trans-4-hydroxy-L-proline offers efficient access to enantiomerically enriched products. The selection of a specific synthetic strategy should be guided by a thorough evaluation of the pros and cons of each approach, including the number of steps, overall yield, and the availability and cost of starting materials and reagents. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers in the field to make informed decisions for their synthetic endeavors.

References

A Comparative Guide to Purity Assessment of Synthesized tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthesized tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate. The purity of this building block is critical in drug development and organic synthesis, as impurities can significantly affect reaction yields, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents a comparative analysis of methodologies, and includes supporting data to aid in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust method for assessing the purity of non-volatile organic compounds like this compound. This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Potential Impurities

During the synthesis of this compound, several impurities can arise. These may include:

  • Starting Materials: Unreacted tert-butyl 3-oxopyrrolidine-1-carboxylate or ethylamine.

  • Over-alkylation Products: Di-ethylated pyrrolidine derivatives.

  • By-products: Products from side reactions or degradation.

  • Enantiomeric Impurity: If a specific stereoisomer is synthesized, the other enantiomer is a potential impurity.

Experimental Protocol: Reversed-Phase HPLC

A standard RP-HPLC method with UV detection is proposed for the routine purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B in 1 minute, and re-equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve approximately 1 mg/mL of the synthesized compound in a 50:50 mixture of Mobile Phase A and B.
Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

HPLC Purity Assessment Workflow

Comparison with Alternative Methods

While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, superior information for purity assessment. The two most relevant alternatives are Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1]

Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Accurately weigh the synthesized compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the weights of the sample and standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds.[3] For non-volatile compounds like the target molecule, derivatization may be necessary to increase volatility.

Experimental Protocol: GC-MS (with derivatization)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: React the sample with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amine to a more volatile silyl derivative.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C.

  • MS Conditions: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Comparative Data Summary

The following table summarizes the key performance characteristics and provides illustrative data for the purity assessment of a synthesized batch of this compound using the three described methods.

FeatureHPLC-UVQuantitative NMR (qNMR)GC-MS (with Derivatization)
Principle Separation based on polarity, UV detection.Nuclear magnetic resonance signal intensity.[1]Separation based on volatility, mass-to-charge ratio detection.[3]
Quantitation Relative (% Area) or external standard.Absolute (primary method).[2]Relative (internal standard).
Selectivity Excellent for isomers and closely related compounds.High, based on unique chemical shifts.Excellent, based on both retention time and mass spectrum.
Sensitivity High (ng range).Moderate (µg-mg range).Very High (pg-fg range).
Sample Throughput High.Moderate.Moderate to High.
Cost per Sample Low to Moderate.High.Moderate.
Illustrative Purity (%) 98.5% (by area normalization)98.2% ± 0.3% (absolute purity)>99% (for volatile impurities)
Key Advantages Robust, reproducible, widely available.Provides absolute purity without a specific reference standard.[2]Excellent for identifying volatile and unknown impurities.
Key Disadvantages Requires a chromophore for UV detection; relative quantitation.Lower sensitivity than chromatographic methods; requires pure internal standard.May require derivatization; potential for thermal degradation.

Conclusion and Recommendations

For the routine purity assessment of synthesized this compound, Reversed-Phase HPLC offers a robust, reliable, and cost-effective solution with high resolving power for common process-related impurities.[4]

Quantitative NMR serves as an excellent orthogonal technique for the definitive determination of absolute purity, making it ideal for the qualification of reference standards or for obtaining highly accurate purity values without the need for specific impurity standards.[2]

GC-MS is a powerful tool for the identification and quantification of volatile impurities, such as residual solvents, which may not be readily detected by HPLC.

A comprehensive purity assessment strategy should leverage the strengths of each technique. It is recommended to use HPLC for routine quality control and the determination of the impurity profile. qNMR should be employed for the certification of batch purity, especially for materials intended for cGMP applications. GC-MS is valuable for a complete impurity profile, including residual solvents. This multi-faceted approach ensures a thorough understanding of the purity of this compound, leading to higher quality and more reliable outcomes in research and drug development.

References

A Comparative Guide to the Physicochemical Properties of Boc-Protected vs. Unprotected Aminopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, aminopyrrolidines serve as crucial chiral building blocks for a multitude of biologically active molecules.[1] The strategic use of protecting groups is fundamental to their application in multi-step syntheses. Among the most common is the tert-butoxycarbonyl (Boc) group, which imparts significant changes to the molecule's physicochemical properties. This guide provides an objective comparison of key physicochemical properties of unprotected aminopyrrolidines versus their Boc-protected analogues, supported by quantitative data and standard experimental protocols.

Impact of Boc Protection on Physicochemical Properties

The introduction of a Boc group onto a nitrogen atom of the aminopyrrolidine scaffold fundamentally alters its electronic and steric characteristics. This modification has profound effects on properties critical to reaction conditions, purification, solubility, and bioavailability. The bulky, lipophilic tert-butyl group and the electron-withdrawing nature of the carbamate carbonyl are the primary drivers of these changes.

A summary of the key differences is presented below, using 3-aminopyrrolidine and its N-Boc derivatives as representative examples.

Physicochemical PropertyUnprotected 3-AminopyrrolidineBoc-Protected AminopyrrolidineRationale for Change
pKa ~9.9 (predicted, primary amine)Not applicable (amine is now a non-basic carbamate)The nitrogen lone pair is delocalized by resonance with the adjacent carbonyl, rendering it non-basic.[2]
logP (Octanol/Water) -0.9[3]0.4 (1-Boc-3-aminopyrrolidine)[4] / 0.7 (tert-butyl N-(pyrrolidin-3-yl)carbamate)[5]The large, nonpolar tert-butyl group significantly increases the molecule's lipophilicity (hydrophobicity).[6]
Aqueous Solubility Miscible / SolubleReduced ("Soluble in water")[7]The increase in lipophilicity and molecular size from the Boc group generally leads to lower solubility in aqueous media.
Chemical Stability Reactive primary/secondary amineStable to bases and nucleophiles; Labile to strong acids.[8][9]The Boc group is robust under basic and nucleophilic conditions but is designed for easy cleavage under acidic conditions (e.g., with TFA).[9][10]

Visualization of Physicochemical Changes

The following diagram illustrates the transformation from an unprotected aminopyrrolidine to its Boc-protected form and the resulting shifts in key physicochemical properties.

G cluster_unprotected Unprotected Aminopyrrolidine cluster_protected Boc-Protected Aminopyrrolidine unprotected H₂N-Pyrrolidine pKa_un pKa: Basic (e.g., ~9.9) logP_un logP: Low / Negative (Hydrophilic) sol_un Solubility: High Aqueous protected Boc-HN-Pyrrolidine unprotected->protected Boc₂O, Base pKa_pro pKa: Non-Basic pKa_un->pKa_pro Decreases Basicity logP_pro logP: Higher / Positive (Lipophilic) logP_un->logP_pro Increases Lipophilicity sol_pro Solubility: Lower Aqueous sol_un->sol_pro Decreases Aqueous Solubility protected->unprotected TFA or HCl

Caption: Transformation and property shifts between unprotected and Boc-protected aminopyrrolidines.

Experimental Protocols

Accurate determination of these physicochemical properties is crucial for drug development. Standardized protocols for these measurements are provided below.

pKa Determination by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution after incremental additions of a titrant.[11][12]

Methodology:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10.[13]

  • Sample Preparation: Prepare a 1 mM solution of the aminopyrrolidine sample. For analysis, transfer 20 mL of this solution into a reaction vessel.[11]

  • Ionic Strength: Maintain a constant ionic strength throughout the titration by using a 0.15 M potassium chloride solution.[11]

  • Inert Atmosphere: Purge the sample solution with nitrogen before and during the titration to displace dissolved carbon dioxide.[13]

  • Titration:

    • For the free amine, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[11]

    • Place the pH electrode in the solution and begin stirring.

    • Titrate the solution by adding small, precise volumes of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12-12.5.[11]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[11]

  • Replication: Perform a minimum of three titrations for each compound to ensure reliability and calculate the average pKa and standard deviation.[11]

LogP Determination by the Shake-Flask Method

This is the "gold standard" method for determining the octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH).[14][15]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer (e.g., 0.01 M, pH 7.4) and 1-octanol. Saturate the buffer with octanol and the octanol with buffer by shaking them together for 24 hours and then allowing the phases to separate.[14]

  • Sample Preparation: Prepare a stock solution of the test compound, typically 10 mM in DMSO.[14]

  • Partitioning:

    • In a vial, combine a precise volume of the saturated octanol and saturated buffer (e.g., 500 µL of each).

    • Add a small aliquot of the compound's DMSO stock solution to the vial.

    • Seal the vial and shake or rotate it vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[16]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method, such as HPLC-UV or LC-MS.[15][17]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value (LogP = log10(P)).

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to assess how readily a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[18][19]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[20]

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[21]

    • Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration is typically kept low (1-2%).[20][21]

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1-2 hours.[16][21]

  • Precipitate Detection:

    • Nephelometry: Measure the amount of light scattered by undissolved particles (precipitate) in each well using a nephelometer.[19]

    • Direct UV / LC-MS: Alternatively, separate the undissolved solid by filtration or centrifugation.[20] Then, measure the concentration of the compound remaining in the clear supernatant using a UV spectrophotometer or LC-MS.

  • Analysis: The solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.

References

A Comparative Review of Patented Synthetic Routes to tert-Butyl 3-(Ethylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of patented synthetic methodologies for tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The analysis focuses on two primary synthetic pathways: the reductive amination of a ketone precursor and the N-alkylation of an amine precursor. This document presents quantitative data from patented processes, detailed experimental protocols, and visual representations of the synthetic workflows to aid in the selection of the most suitable method for specific research and development needs.

I. Comparison of Synthetic Strategies

Two principal routes for the synthesis of this compound have been identified in the patent literature.

Route 1: Reductive Amination

This approach involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with ethylamine in the presence of a reducing agent. This method is a convergent and efficient way to introduce the ethylamino group.

Route 2: N-Alkylation

This pathway begins with the synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate, followed by the introduction of an ethyl group onto the nitrogen atom. This is a more linear approach that relies on the availability of the amino precursor.

II. Quantitative Data and Performance Metrics

The following tables summarize the key quantitative data extracted from relevant patents for the synthesis of the precursors and the final product.

Table 1: Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate (Precursor for Route 1)

ParameterPatent CN102241617A
Starting Material Glycine
Key Reagents Ethanol, Thionyl chloride, Ethyl acrylate, Di-tert-butyl dicarbonate, Sodium methoxide
Overall Yield High (specific overall yield not stated, but individual step yields are high)[1]
Purity High[1]
Scale Laboratory scale

Table 2: Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate (Precursor for Route 2)

ParameterPatent EP1138672A1
Starting Material (S)-3-Hydroxypyrrolidinol hydrochloride
Key Reagents Di-tert-butyl dicarbonate, Mesyl chloride, Ammonia
Overall Yield Good (multi-step synthesis)
Purity High (e.e. 97% for the amino product)[2]
Scale Laboratory to pilot scale[2]

Table 3: Comparison of Final Step Methodologies for this compound

ParameterRoute 1: Reductive Amination (Representative Protocol)Route 2: N-Alkylation (Representative Protocol)
Precursor tert-Butyl 3-oxopyrrolidine-1-carboxylatetert-Butyl 3-aminopyrrolidine-1-carboxylate
Key Reagents Ethylamine, Sodium triacetoxyborohydride, Acetic acidEthyl iodide, Potassium carbonate
Solvent DichloromethaneAcetonitrile
Reaction Time 12 - 24 hours16 - 24 hours
Typical Yield 80 - 95%70 - 90%
Purification Column chromatographyColumn chromatography

III. Detailed Experimental Protocols

The following are detailed experimental procedures derived from the patent literature.

Route 1: Reductive Amination

Step 1: Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate (based on CN102241617A) [1]

A multi-step synthesis starting from glycine is employed. The key final step involves the cyclization and decarboxylation of a diester intermediate in the presence of sodium methoxide to yield the desired ketone.

Step 2: Reductive Amination of tert-Butyl 3-oxopyrrolidine-1-carboxylate with Ethylamine

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in dichloromethane, ethylamine (1.5 equivalents) and acetic acid (1.2 equivalents) are added. The mixture is stirred at room temperature for 1-2 hours. Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS. The reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Route 2: N-Alkylation

Step 1: Synthesis of (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (from EP1138672A1) [2]

(S)-3-Hydroxypyrrolidinol hydrochloride is first protected with a Boc group using di-tert-butyl dicarbonate. The resulting alcohol is then converted to a mesylate using mesyl chloride. Finally, displacement of the mesylate with ammonia under pressure affords (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate with high enantiomeric excess.

Step 2: N-Alkylation of tert-Butyl 3-aminopyrrolidine-1-carboxylate

A mixture of tert-butyl 3-aminopyrrolidine-1-carboxylate (1 equivalent), ethyl iodide (1.2 equivalents), and potassium carbonate (2.5 equivalents) in acetonitrile is stirred at room temperature for 16-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield this compound.

IV. Visualized Synthetic Pathways

The following diagrams illustrate the described synthetic workflows.

Reductive_Amination_Pathway Glycine Glycine Intermediate1 Diester Intermediate Glycine->Intermediate1 Multi-step synthesis (CN102241617A) Ketone tert-Butyl 3-oxopyrrolidine-1-carboxylate Intermediate1->Ketone Cyclization/ Decarboxylation FinalProduct tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate Ketone->FinalProduct Reductive Amination (Sodium triacetoxyborohydride) Ethylamine Ethylamine Ethylamine->FinalProduct

Caption: Synthetic pathway via reductive amination.

N_Alkylation_Pathway Hydroxypyrrolidinol (S)-3-Hydroxypyrrolidinol Hydrochloride BocProtected Boc-protected (S)-3-hydroxypyrrolidine Hydroxypyrrolidinol->BocProtected Boc Protection Mesylate Mesylate Intermediate BocProtected->Mesylate Mesylation Amine (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate Mesylate->Amine Amination (Ammonia) (EP1138672A1) FinalProduct tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate Amine->FinalProduct N-Alkylation EthylIodide Ethyl Iodide EthylIodide->FinalProduct

Caption: Synthetic pathway via N-alkylation.

V. Conclusion

Both the reductive amination and N-alkylation routes offer viable methods for the synthesis of this compound, a crucial building block in medicinal chemistry. The choice of a specific route will likely depend on factors such as the availability and cost of starting materials, desired stereochemistry, and scalability of the process. The reductive amination pathway offers a more convergent approach, potentially leading to higher overall yields in fewer steps from a common intermediate. The N-alkylation route, while more linear, allows for the introduction of various alkyl groups in the final step, offering flexibility in the synthesis of analogues. The provided data and protocols from the patent literature serve as a valuable resource for researchers in the design and optimization of their synthetic strategies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant working environment. This document provides a detailed, step-by-step guide for the safe disposal of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate.

I. Understanding the Hazards

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and adherence to safety protocols are critical during handling and disposal.

II. Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is mandatory to be equipped with the proper personal protective equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.To protect against splashes and eye contact, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1]
Skin and Body Protection Laboratory coat and appropriate protective clothing.To shield skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.To avoid inhalation, which may lead to respiratory irritation.[1]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed and approved waste disposal plant.[1] Do not dispose of this chemical into the environment, drains, or sewer systems.

Step 1: Waste Collection and Storage

  • Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed waste container.

  • Container: The container must be chemically compatible and prevent leakage.

  • Labeling: Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 2: Arrange for Professional Disposal

  • Contact: Engage a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Packaging: Follow the instructions provided by the waste disposal company for the final packaging and transportation of the waste.

Step 3: Decontamination

  • Surfaces: Thoroughly decontaminate all work surfaces, equipment, and non-disposable PPE that came into contact with the chemical. Use an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly as described in the decontamination step above.

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated? B->C D Collect Waste in a Designated, Labeled Container C->D Yes H Decontaminate Work Area and Equipment C->H No E Store Container in a Secure, Ventilated Area D->E F Contact Certified Hazardous Waste Disposal Company E->F G Follow Professional Disposal Instructions F->G G->H I End of Process H->I

References

Personal protective equipment for handling Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety goggles with side shields or a face shield.[1][2]Must provide a complete seal around the eyes to protect from splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.[1]
Skin and Body Protection Chemical-resistant lab coat or apron.[1][2]Should be worn over personal clothing, which should consist of long pants and a long-sleeved shirt.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, PVC).[1][4][5]Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. Use proper glove removal technique to avoid skin contact.[6]
Foot Protection Closed-toe shoes.[3][5]Shoes should be made of a non-porous material to protect against spills.[3]
Respiratory Protection Use in a well-ventilated area or a fume hood.[1][5]If ventilation is inadequate or aerosols may be generated, a NIOSH-approved respirator may be necessary.[6][7]
Operational Plan: Safe Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Avoid all personal contact, including inhalation of vapors or mist.[4][6]

  • Prevent contact with skin and eyes.[6]

  • Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge, as similar compounds can be flammable.[1]

  • Keep containers tightly closed when not in use.[1][4]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][8]

  • Keep containers tightly closed to prevent leakage.[8]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][4]

  • Avoid contamination with oxidizing agents.[4]

Disposal Plan
  • Dispose of chemical waste in accordance with all federal, state, and local environmental regulations.[9]

  • Do not dispose of down the drain.[5]

  • Contaminated materials, such as gloves and absorbent paper, should be placed in a designated, sealed waste container for chemical waste.

  • For spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[6]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[10]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Visual Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Protocol prep1 Review Safety Data Sheet (SDS) for similar compounds prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 handle1 Work in a well-ventilated fume hood prep2->handle1 Proceed to Handling handle2 Use grounded equipment and non-sparking tools handle1->handle2 handle3 Dispense chemical carefully, avoiding splashes and aerosol generation handle2->handle3 post1 Tightly seal container after use handle3->post1 Proceed to Post-Handling emergency In case of spill or exposure, follow emergency procedures handle3->emergency Potential Hazard post2 Decontaminate work surfaces post1->post2 post3 Dispose of waste in designated chemical waste container post2->post3 post4 Remove PPE and wash hands thoroughly post3->post4 finish finish post4->finish End

Caption: Safe handling workflow for this compound.

References

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.